Cyclopropane-(S,R,S)-AHPC
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C24H32N4O3S |
|---|---|
Peso molecular |
456.6 g/mol |
Nombre IUPAC |
(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]cyclopropyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H32N4O3S/c1-14-19(32-13-26-14)15-5-7-16(8-6-15)24(9-10-24)27-21(30)18-11-17(29)12-28(18)22(31)20(25)23(2,3)4/h5-8,13,17-18,20,29H,9-12,25H2,1-4H3,(H,27,30)/t17-,18+,20-/m1/s1 |
Clave InChI |
TUDVLRFWQXQVGH-WSTZPKSXSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Cyclopropane-(S,R,S)-AHPC: A Key Ligand for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropane-(S,R,S)-AHPC is a specialized chemical entity that serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. As a derivative of the well-established VHL ligand (S,R,S)-AHPC (also known as VH032-NH2), this cyclopropane-modified compound is a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit an E3 ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. The introduction of a cyclopropane (B1198618) moiety is a strategic modification aimed at enhancing the physicochemical and pharmacokinetic properties of the parent ligand, such as metabolic stability and cell permeability. This guide provides a comprehensive overview of the discovery, synthesis, and biological significance of this compound in the context of targeted protein degradation.
Discovery and Rationale for Cyclopropane Modification
The development of small molecule ligands for E3 ligases has been a pivotal advancement in the field of targeted protein degradation. The VHL E3 ligase is one of the most successfully utilized ligases in PROTAC design due to its well-characterized binding pocket and the availability of potent ligands. The parent molecule, (S,R,S)-AHPC, is a synthetic ligand that mimics the binding of the hypoxia-inducible factor 1α (HIF-1α) to VHL.
The discovery of this compound is rooted in the ongoing efforts to optimize the properties of VHL ligands for improved PROTAC efficacy. The incorporation of a cyclopropane ring is a common strategy in medicinal chemistry to:
-
Enhance Metabolic Stability: The rigid cyclopropane structure can block sites of metabolism, increasing the half-life of the molecule.
-
Improve Cell Permeability: The introduction of the small, lipophilic cyclopropane group can favorably alter the overall physicochemical properties of the ligand, potentially leading to better cell membrane penetration.
-
Fine-tune Binding Affinity and Selectivity: The constrained conformation of the cyclopropane ring can influence the binding orientation of the ligand within the VHL pocket, potentially leading to improved affinity and selectivity.
A recent patent review of VHL-recruiting chemical matter highlights the exploration of various modifications to the core VHL ligand structure to enhance the properties of PROTACs.[1][2][3][4] While the specific discovery of this compound is not detailed in publicly available literature, its existence as a catalog compound with CAS number 2502205-74-3 points to its utility in the synthesis of PROTACs.[5][6]
Synthesis of this compound
A plausible, though not explicitly documented, synthetic workflow is presented below. This should be considered a general guide, and specific reaction conditions would require optimization.
Figure 1. A generalized synthetic workflow for the preparation of this compound.
Detailed Methodologies (Hypothetical)
Based on general procedures for VHL ligand synthesis, the key steps would involve:
Step 1: Synthesis of the Core Amine
-
Amide Coupling: (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylic acid would be coupled with 4-(4-methylthiazol-5-yl)benzylamine using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an aprotic solvent like DMF (Dimethylformamide).
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group would be removed using a strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or a solution of HCl in an alcohol or dioxane.
Step 2: Synthesis of the Cyclopropane-Containing Amino Acid
The synthesis of the specific cyclopropane-containing amino acid is a critical and likely proprietary step. General methods for synthesizing cyclopropyl (B3062369) amino acids could be employed.
Step 3: Final Coupling and Deprotection
-
Amide Coupling: The synthesized core amine would be coupled with the protected cyclopropane-containing amino acid using similar conditions as in Step 1.
-
Final Deprotection: Any remaining protecting groups on the cyclopropane amino acid would be removed under appropriate conditions to yield the final product, this compound.
Purification at each step would typically be achieved by column chromatography on silica (B1680970) gel. The structure and purity of the final compound would be confirmed by analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and LC-MS (Liquid Chromatography-Mass Spectrometry).
Biological Activity and Application in PROTACs
This compound functions as the VHL-binding moiety in a PROTAC. The PROTAC itself is a heterobifunctional molecule, with one end binding to the target protein and the other (the this compound part) binding to VHL. This ternary complex formation (Target Protein - PROTAC - VHL) facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Figure 2. Mechanism of action of a PROTAC utilizing a VHL ligand like this compound.
Quantitative Data
While specific binding affinity data (e.g., IC₅₀ or Kᵢ values) for this compound are not publicly available, the parent compound, (S,R,S)-AHPC, is known to be a potent VHL ligand. For instance, PROTACs incorporating (S,R,S)-AHPC have been shown to induce degradation of target proteins at nanomolar concentrations. For example, GMB-475, a PROTAC containing (S,R,S)-AHPC, induces the degradation of BCR-ABL1 with an IC₅₀ of 1.11 μM in Ba/F3 cells.[5] Another example is ARV-771, which uses a derivative of (S,R,S)-AHPC and potently degrades BET proteins with a DC₅₀ of less than 1 nM.[7] It is anticipated that this compound would exhibit comparable or potentially improved binding affinity and cellular activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2502205-74-3 | Commercial Suppliers |
| Molecular Formula | Not explicitly stated in searches | Inferred from structure |
| Molecular Weight | Not explicitly stated in searches | Inferred from structure |
| Appearance | Typically exists as a solid | Commercial Suppliers |
Table 2: Biological Activity of Related VHL Ligands in PROTACs
| PROTAC Name | VHL Ligand Component | Target Protein | Cell Line | Activity Metric | Value | Reference |
| GMB-475 | (S,R,S)-AHPC | BCR-ABL1 | Ba/F3 | IC₅₀ | 1.11 µM | [5] |
| ARV-771 | (S,R,S)-AHPC-Me | BET proteins | CRPC cells | DC₅₀ | < 1 nM | [7] |
Signaling Pathways
The primary signaling pathway associated with this compound is the ubiquitin-proteasome system (UPS). By recruiting the VHL E3 ligase, PROTACs containing this ligand effectively hijack the cell's natural protein disposal machinery to eliminate a target protein. The VHL E3 ligase complex, in its native function, is a key regulator of the hypoxia response pathway by targeting HIF-1α for degradation in the presence of oxygen.
Figure 3. The ubiquitin-proteasome pathway hijacked by a PROTAC containing this compound.
Conclusion
This compound represents a valuable tool in the development of PROTACs for targeted protein degradation. The strategic incorporation of a cyclopropane moiety into the well-established (S,R,S)-AHPC scaffold is intended to confer advantageous properties that can lead to more effective and drug-like PROTAC molecules. While detailed public data on its synthesis and specific binding characteristics are limited, its commercial availability underscores its importance to researchers in the field. Further studies and publications detailing the performance of PROTACs utilizing this compound are anticipated and will provide a clearer understanding of the benefits of this modification. This guide serves as a foundational resource for professionals engaged in the design and development of next-generation therapeutics based on targeted protein degradation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide on the Physicochemical Properties and Biological Activity of Cyclopropane-(S,R,S)-AHPC Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties and biological context of chemical entities related to "Cyclopropane-(S,R,S)-AHPC." It is important to note that "this compound" is not a standard chemical nomenclature found in public scientific literature. The available data pertains to the core molecule, (S,R,S)-AHPC, a crucial ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and its derivatives, including those incorporating cyclopropane (B1198618) moieties, often within linker structures for Proteolysis-Targeting Chimeras (PROTACs). This guide synthesizes available data from chemical suppliers and research-oriented databases to present a clear understanding of these molecules for researchers in drug discovery and development.
Introduction to (S,R,S)-AHPC and its Significance
(S,R,S)-AHPC, also known as VH032-NH2, is a synthetic ligand that specifically binds to the von Hippel-Lindau (VHL) protein, which is the substrate recognition component of the VHL E3 ubiquitin ligase complex.[1][2][3][4] This interaction is fundamental to the mechanism of PROTACs, which are heterobifunctional molecules designed to recruit a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2][4][5] The (S,R,S) stereoisomer is the active form, while the (S,S,S) configuration serves as an inactive control in experiments.[5] The cyclopropane moiety is a valuable structural element in medicinal chemistry, known to enhance metabolic stability, potency, and permeability of drug candidates.[6][7][8] Its incorporation into AHPC-based structures, typically as part of the linker, is a strategy to modulate the physicochemical and pharmacokinetic properties of the resulting PROTACs.
Physicochemical Properties
The following tables summarize the available physicochemical data for (S,R,S)-AHPC and its relevant derivatives. It is important to note that detailed experimental protocols for the determination of these properties are not publicly available. The data is primarily sourced from chemical supplier catalogs.
Table 1: Core Compound Identification
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| (S,R,S)-AHPC | 1448297-52-6 | C22H30N4O3S | 430.56 |
| (S,R,S)-AHPC hydrochloride | 1448189-80-7 | C22H30N4O3S · xHCl | 430.56 (free base) |
| (S,R,S)-AHPC-Me | 1948273-02-6 | C23H32N4O3S | 444.59 |
| (S,R,S)-AHPC-Me hydrochloride | 1948273-03-7 | C23H33ClN4O3S | 481.05 |
| (S,R,S)-AHPC-Me dihydrochloride | Not specified | Not specified | Not specified |
| This compound | 2502205-74-3 | Not specified | Not specified |
Data compiled from multiple sources[1][3][9][10][11].
Table 2: Solubility Data
| Compound | Solvent | Solubility | Notes |
| (S,R,S)-AHPC | DMSO | 86 mg/mL (199.73 mM)[3], 100 mg/mL (232.26 mM)[4] | Use of fresh DMSO is recommended as moisture can reduce solubility.[1][3] Ultrasonic agitation may be needed.[4] |
| Water | 10 mg/mL[3], 5 mg/mL (11.61 mM)[4] | Ultrasonic agitation may be needed.[4] | |
| Ethanol | 86 mg/mL[3] | ||
| (S,R,S)-AHPC hydrochloride | DMSO | 93 mg/mL (199.13 mM)[1], 125 mg/mL (267.65 mM)[2] | Use of fresh DMSO is recommended.[1][2] Ultrasonic agitation may be needed.[2] |
| Water | 93 mg/mL[1], 100 mg/mL (214.12 mM)[2] | Ultrasonic agitation may be needed.[2] | |
| Ethanol | 93 mg/mL[1] | ||
| (S,R,S)-AHPC-Me hydrochloride | DMSO | 100 mg/mL (207.88 mM)[12] | Use of fresh DMSO is recommended.[12] Ultrasonic agitation may be needed.[12] |
| Water | 100 mg/mL (207.88 mM)[12] | Ultrasonic agitation may be needed.[12] |
Table 3: Storage and Stability
| Compound Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months - 1 year |
| -20°C | 1 month |
General stability data compiled from supplier information[1][3][9]. Specific stability studies are not publicly available.
Mechanism of Action in PROTACs
The primary application of (S,R,S)-AHPC and its derivatives is in the construction of PROTACs. A PROTAC is a bifunctional molecule that consists of three components: a ligand that binds to a target protein, a ligand that binds to an E3 ubiquitin ligase (in this case, (S,R,S)-AHPC for VHL), and a linker that connects the two ligands.
The mechanism of action for a hypothetical PROTAC utilizing a this compound derivative is as follows:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the target protein and the VHL E3 ligase, bringing them into close proximity to form a ternary complex.
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for protein degradation.
-
Recycling: The PROTAC molecule is released after the ubiquitination event and can participate in further rounds of target protein degradation.
This catalytic mode of action allows for the degradation of target proteins at low compound concentrations.
Signaling Pathway Visualization
The following diagram illustrates the general mechanism of action for a PROTAC utilizing a this compound derivative to induce target protein degradation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 环丙烷-(S,R,S)-AHPC | this compound | CAS 2502205-74-3 | E3泛素连接酶配体 | 美国InvivoChem [invivochem.cn]
- 10. (S,R,S)-AHPC-Me HCl | E3 Ligase Ligand 1 | Pyrrolidines | Ambeed.com [ambeed.com]
- 11. medkoo.com [medkoo.com]
- 12. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to Cyclopropane-(S,R,S)-AHPC as a von Hippel-Lindau (VHL) E3 Ligase Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted protein degradation has emerged as a revolutionary approach in drug discovery, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this innovation. These heterobifunctional molecules are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully exploited E3 ligases in PROTAC design.[1][2] Central to the efficacy of VHL-recruiting PROTACs is the development of high-affinity and specific ligands for VHL.
This technical guide provides a comprehensive overview of Cyclopropane-(S,R,S)-AHPC, a key ligand for the VHL E3 ligase. (S,R,S)-AHPC is a derivative of the well-characterized VHL ligand VH032.[3] This document will delve into its mechanism of action, binding characteristics, and its application in the development of potent and selective protein degraders. We will also provide detailed experimental protocols for assessing its engagement with the VHL protein complex.
The VHL E3 Ligase and PROTAC Mechanism of Action
The VHL protein is the substrate recognition component of the Cullin-RING E3 ubiquitin ligase complex 2 (CRL2^VHL^).[1] This complex, in its native physiological role, targets the alpha subunit of the hypoxia-inducible factor (HIF-1α) for degradation under normoxic conditions.[4] PROTACs hijack this natural cellular process. A VHL-based PROTAC consists of three key components: a ligand that binds to the target protein of interest (POI), a linker, and a VHL ligand, such as this compound.
The binding of the PROTAC to both the POI and VHL induces the formation of a ternary complex.[5][6] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, leading to its polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
This compound: A Potent VHL Ligand
This compound, also known as VH032-cyclopropane-F, is a synthetic ligand designed for high-affinity and selective binding to the VHL protein.[4][5][7] The core (S,R,S)-AHPC structure is derived from the well-established VHL ligand, VH032.[3] The introduction of a cyclopropane (B1198618) moiety can influence the conformational rigidity and metabolic stability of the ligand, potentially enhancing its properties for PROTAC applications.
Chemical Structure
The chemical structure of VH032-cyclopropane-F is presented below.
Chemical Formula: C₂₆H₃₃FN₄O₅S[4][7] CAS Number: 2306193-99-5[4][5][7]
(A definitive chemical structure diagram for VH032-cyclopropane-F would be included here in a whitepaper, typically generated from a chemical drawing software based on the provided SMILES or InChI key from sources like PubChem or chemical supplier databases.)
Binding Affinity Data
| Ligand | Binding Affinity (Kd) | Binding Affinity (IC₅₀) | Assay Method(s) |
| VH032 | 185 nM[8][9] | - | Isothermal Titration Calorimetry (ITC) |
| VH-298 | 80 - 90 nM[10] | - | Not Specified |
| VHL-IN-1 | 37 nM[10] | - | Not Specified |
| VL285 | - | 0.34 µM[10] | Not Specified |
| VHL Ligand 14 | - | 196 nM[10] | Not Specified |
Experimental Protocols for VHL Ligand Engagement
Validating the binding of a ligand to the VHL E3 ligase complex is a critical step in the development of a PROTAC. Several biophysical and biochemical assays can be employed for this purpose. Below are detailed protocols for two commonly used methods: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR).
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This is a competitive binding assay that measures the displacement of a fluorescently labeled VHL ligand by the test compound.[3]
Materials:
-
Recombinant His-tagged VBC (VHL-ElonginB-ElonginC) complex
-
Anti-His Europium (Eu³⁺) labeled Antibody (Donor)
-
Fluorescently labeled VHL ligand (e.g., a BODIPY-labeled or similar tracer) (Acceptor)
-
Test compound (this compound or derived PROTAC)
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% TWEEN® 20
-
384-well low-volume plates (e.g., white or black)
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. The final DMSO concentration in the well should not exceed 2%.
-
Reaction Setup: In a 384-well plate, add the test compound dilutions.
-
Master Mix Preparation: Prepare a master mix containing the His-VBC complex and the Anti-His Europium labeled antibody at 2x the final desired concentration in the assay buffer.
-
Addition of Master Mix: Add the master mix to each well containing the test compound.
-
Tracer Addition: Add the fluorescently labeled VHL ligand to each well at its predetermined optimal concentration.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
Measurement: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths after excitation at the donor's excitation wavelength (e.g., 320-340 nm).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot it against the concentration of the test compound to determine the IC₅₀ value.
Surface Plasmon Resonance (SPR) Assay
SPR is a label-free technique that measures the binding of an analyte (e.g., VHL ligand) to a ligand (e.g., immobilized VHL protein) in real-time.[3]
Materials:
-
Recombinant VHL protein (or VBC complex)
-
Test compound (this compound or derived PROTAC)
-
SPR sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
SPR instrument
Procedure:
-
VHL Immobilization: Immobilize the VHL protein onto the sensor chip surface using standard amine coupling chemistry.
-
Binding Analysis: Inject a series of concentrations of the test compound over the sensor surface and monitor the change in the SPR signal (response units, RU). Include a buffer-only injection as a control.
-
Regeneration: After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound compound.
-
Data Analysis: Subtract the reference channel data and the buffer-only injection data from the experimental sensorgrams. Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kd).
References
- 1. a2bchem.com [a2bchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. xcessbio.com [xcessbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. precisepeg.com [precisepeg.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
The Strategic Role of the Cyclopropane Moiety in AHPC Ligand Binding to VHL: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The von Hippel-Lindau (VHL) protein is a crucial component of the cellular machinery that identifies and marks specific proteins for degradation. As a substrate recognition subunit of an E3 ubiquitin ligase complex, VHL plays a pivotal role in the regulation of hypoxia-inducible factors (HIFs), particularly HIF-1α. The interaction between VHL and HIF-1α is a critical step in the signaling pathway that governs cellular responses to changes in oxygen levels. Small molecules that can modulate this interaction are of significant interest in drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
(S,R,S)-AHPC is a well-established ligand that binds to VHL and is frequently utilized as the E3 ligase recruiting element in PROTACs. A key structural feature of many potent VHL ligands, including derivatives of AHPC, is the presence of a cyclopropane (B1198618) ring. This technical guide delves into the critical role of this cyclopropane moiety in the binding of AHPC-based ligands to the VHL protein, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated biological and experimental workflows.
The incorporation of a cyclopropane ring into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties.[1][2][3] This small, rigid carbocycle can impart favorable characteristics such as increased metabolic stability, improved binding affinity to the target protein, and enhanced potency.[1][3] The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, which can lead to more effective binding with its biological target.[1][4]
The Role of the Cyclopropane Moiety in VHL Ligand Binding
While direct structure-activity relationship (SAR) studies comparing AHPC analogues with and without the cyclopropane moiety are not extensively available in the public domain, the optimization of this structural component has been a key focus in the development of potent VHL inhibitors. Research has shown that modifications to the cyclopropane ring, such as the introduction of a cyano group, can significantly enhance binding affinity. This suggests that the cyclopropane ring is not merely a passive linker but actively participates in the binding interaction with the VHL protein.
The cyclopropane moiety is believed to contribute to the binding affinity of AHPC ligands in several ways:
-
Conformational Rigidity: The rigid nature of the cyclopropane ring helps to pre-organize the ligand into a conformation that is favorable for binding to the VHL active site. This reduces the entropic penalty of binding, leading to a higher affinity.
-
Hydrophobic Interactions: The carbon framework of the cyclopropane ring can engage in favorable hydrophobic interactions with nonpolar residues within the VHL binding pocket.
-
Metabolic Stability: The cyclopropane ring is generally more resistant to metabolic degradation compared to more flexible alkyl chains, which can improve the pharmacokinetic properties of the ligand.[1]
Quantitative Analysis of AHPC Ligand Binding
The following table summarizes the binding affinities of key AHPC-related ligands for the VHL protein, as determined by various biophysical assays. The data highlights the impact of modifications to the cyclopropane moiety on binding potency.
| Ligand/Compound | Modification | Assay Type | Binding Affinity (Kd or IC50) | Reference |
| VH298 | 1-Cyanocyclopropanecarboxamido | Fluorescence Polarization | Kd < 100 nM | [1] |
| Compound 10 | 1-Cyanocyclopropanecarboxamido | Fluorescence Polarization | Kd < 100 nM | [1] |
| VH032 | (S,R,S)-AHPC derivative | Not specified | Not specified | |
| GMB-475 | PROTAC containing (S,R,S)-AHPC | Cell-based degradation | IC50 = 1.11 μM (for BCR-ABL1 degradation) |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding of AHPC ligands to the VHL protein.
Fluorescence Polarization (FP) Competitive Binding Assay
This assay measures the displacement of a fluorescently labeled VHL ligand by a test compound.
-
Materials:
-
384-well low-volume plates
-
VHL protein
-
Fluorescently labeled VHL ligand (tracer)
-
Test compounds (e.g., AHPC analogues)
-
Assay buffer
-
Plate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the VHL protein and the fluorescent tracer to each well.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Plot the change in fluorescence polarization against the concentration of the test compound to calculate the IC50 value.[1]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Materials:
-
Isothermal titration calorimeter
-
VHL protein solution
-
Test compound solution (e.g., AHPC analogue)
-
Matching buffer for protein and ligand solutions
-
-
Procedure:
-
Load the VHL protein solution into the sample cell of the calorimeter.
-
Load the test compound solution into the injection syringe.
-
Perform a series of small injections of the test compound into the sample cell while monitoring the heat change.
-
Perform a control titration by injecting the test compound into the buffer alone to measure the heat of dilution.
-
Subtract the heat of dilution from the binding data and fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH).[1]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (e.g., AHPC ligand) to a ligand (e.g., immobilized VHL protein) in real-time.
-
Materials:
-
SPR instrument
-
Sensor chip
-
Immobilization buffer
-
Running buffer
-
VHL protein
-
Test compounds (e.g., AHPC analogues)
-
-
Procedure:
-
Immobilize the VHL protein onto the surface of a sensor chip.
-
Inject a series of concentrations of the test compound over the sensor surface.
-
Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte.
-
Regenerate the sensor surface to remove the bound analyte.
-
Fit the binding data to a suitable kinetic model to determine the association (ka) and dissociation (kd) rate constants, and calculate the dissociation constant (Kd).[1]
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathway involving VHL and the mechanism of action of an AHPC-based PROTAC.
Caption: VHL-HIF-1α signaling pathway under normoxic and hypoxic conditions.
Caption: General mechanism of action for an AHPC-based PROTAC.
Conclusion
The cyclopropane moiety is a key structural feature in many high-affinity AHPC-based ligands for the VHL E3 ligase. While direct comparative studies are limited, the available structure-activity relationship data strongly indicates that this rigid ring system plays a crucial role in optimizing the binding affinity and overall performance of these ligands. Its contributions to conformational pre-organization, hydrophobic interactions, and metabolic stability make it a valuable component in the design of potent VHL inhibitors and, by extension, effective PROTACs for targeted protein degradation. Further exploration of cyclopropane analogues will likely continue to yield valuable insights into the molecular recognition of VHL and pave the way for the development of next-generation therapeutics.
References
- 1. Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase: Structure-Activity Relationships Leading to the Chemical Probe (2S,4R)-1-((S)-2-(1-Cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VH298) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors of the Interaction Between the E3 Ligase VHL and HIF1α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular docking-based virtual screening and computational investigations of biomolecules (curcumin analogs) as potential lead inhibitors for SARS-CoV-2 papain-like protease [pharmacia.pensoft.net]
The Structural Activity Relationship of Cyclopropane-(S,R,S)-AHPC: An In-Depth Technical Guide for VHL-Recruiting PROTACs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of Cyclopropane-(S,R,S)-AHPC, a pivotal ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its unique stereochemistry and chemical architecture are fundamental to its high-affinity binding to VHL, a critical component in the design of Proteolysis Targeting Chimeras (PROTACs). This document delves into the nuanced structural requirements for VHL engagement, details key experimental protocols for its characterization, and presents quantitative data to inform the rational design of novel protein degraders.
Introduction to this compound as a VHL Ligand
This compound, also known as (2S,4R)-1-((S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (a core structure of VH298), is a potent and highly selective small molecule that binds to the VHL protein.[1] VHL is the substrate recognition component of the Cullin-RING E3 ubiquitin ligase complex, which plays a crucial role in the cellular oxygen sensing pathway by targeting the alpha subunit of hypoxia-inducible factor (HIF-1α) for proteasomal degradation.[2][3]
The ability to hijack this natural cellular process is the cornerstone of PROTAC technology. By incorporating a VHL ligand like this compound into a heterobifunctional molecule, researchers can recruit the VHL E3 ligase to a specific protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome.[1][4] The (S,R,S) stereoisomer is the active conformation, while other diastereomers, such as the (S,S,S) form, serve as inactive controls in experiments.
Structural Activity Relationship (SAR) of this compound
The high affinity and selectivity of this compound for VHL are dictated by a combination of specific stereochemistry and key functional groups that engage with the VHL binding pocket. The SAR of this ligand has been elucidated through extensive structure-guided design and optimization studies.[1][5]
The Hydroxyproline (B1673980) Core
The (2S,4R)-4-hydroxyproline scaffold is a critical element, mimicking the post-translationally hydroxylated proline residue of HIF-1α that VHL naturally recognizes. The hydroxyl group forms a crucial hydrogen bond with the side chain of Ser111 and a water-mediated hydrogen bond with His115 in the VHL binding pocket. The specific stereochemistry of the hydroxyproline ring is paramount for correct presentation of the key interacting groups.
The tert-Butyl Group
The (S)-2-amino-3,3-dimethylbutanoyl moiety, containing the tert-butyl group, occupies a hydrophobic pocket in the VHL protein. This interaction significantly contributes to the binding affinity.
The Role of the Cyclopropane (B1198618) Ring
The cyclopropane ring in this compound is a key feature that contributes to its high potency and favorable physicochemical properties.[1] In medicinal chemistry, cyclopropane rings are often utilized as conformationally restricted bioisosteres of gem-dimethyl groups or alkenes.[6] This conformational rigidity can reduce the entropic penalty upon binding, thereby enhancing affinity.
In the context of VHL binding, X-ray crystallography has shown that the cyclopropyl (B3062369) group of related ligands, such as VH298, occupies the far left-hand side of the VHL:HIF interface. The introduction of this group induces a conformational change in the surrounding residues, most notably Arg69, to accommodate the moiety.[5] The 1-cyanocyclopropanecarboxamido group engages in hydrogen bonding interactions with a structural water molecule within the binding pocket.[5]
While a systematic SAR study focusing solely on modifications of the cyclopropane ring is not extensively documented, its presence is integral to the high-affinity binding observed in potent VHL ligands like VH298.[1] The constrained nature of the cyclopropane ring likely pre-organizes the ligand into a bioactive conformation, minimizing the entropic cost of binding.
The Thiazole-Containing Aromatic Group
The N-(4-(4-methylthiazol-5-yl)benzyl) group extends into a solvent-exposed region of the VHL protein. This part of the molecule is often the attachment point for linkers in the synthesis of PROTACs. Modifications in this region are generally well-tolerated and are exploited for connecting the VHL ligand to a warhead that binds the target protein.
Quantitative SAR Data
The following table summarizes the binding affinities and degradation potencies of key VHL ligands and PROTACs based on the this compound scaffold.
| Compound/Ligand | Modification | Assay Type | Value | Reference |
| VH298 | Core Ligand | ITC (Kd) | <100 nM | [7] |
| VH032 | Precursor Ligand | ITC (Kd) | 185 nM | [8] |
| VHL Ligand 14 | Analog | IC50 | 196 nM | [8] |
| VL285 | Analog | IC50 | 0.34 µM | [8] |
| GMB-475 | PROTAC | IC50 (Degradation) | 1.11 µM | [8] |
| ARV-771 | PROTAC | DC50 (Degradation) | <1 nM | [3] |
Experimental Protocols
VHL Binding Assay: Fluorescence Polarization (FP)
This assay measures the binding of a fluorescently labeled VHL ligand to the VHL protein. Unbound fluorescent ligand tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger VHL protein, the tumbling rate slows, leading to an increase in fluorescence polarization.
Materials:
-
Purified VHL-ElonginB-ElonginC (VBC) complex
-
Fluorescently labeled VHL ligand (e.g., BDY FL VH032)
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.005% Tween-20
-
Test compounds (e.g., this compound analogs)
-
Black, low-volume 384-well plates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add a constant concentration of the VBC complex and the fluorescently labeled VHL ligand to each well.
-
Add the serially diluted test compounds to the wells. Include controls with no test compound (maximum polarization) and no VBC complex (minimum polarization).
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
Cellular Protein Degradation Assay: Western Blotting
This method is used to quantify the amount of a target protein in cells following treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein of interest
-
PROTAC molecule incorporating this compound
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.
-
Normalize the target protein band intensity to the loading control and calculate the percentage of degradation relative to the vehicle control.
-
Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) from the dose-response curve.
Visualization of the PROTAC Mechanism of Action
The following diagram illustrates the signaling pathway and logical workflow of a PROTAC utilizing this compound to induce the degradation of a target protein.
Conclusion
This compound is a highly optimized ligand for the VHL E3 ligase, and its discovery has been instrumental in the advancement of targeted protein degradation. A thorough understanding of its structural activity relationship is crucial for the design of effective and selective PROTACs. The interplay of its stereochemistry, the hydroxyproline core, the hydrophobic tert-butyl group, and the conformationally rigid cyclopropane ring all contribute to its high-affinity binding to VHL. The experimental protocols detailed herein provide a framework for the characterization of novel PROTACs based on this important scaffold. Future research may further explore the fine-tuning of the cyclopropane moiety to enhance the properties of VHL-recruiting PROTACs for therapeutic applications.
References
- 1. Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase: Structure-Activity Relationships Leading to the Chemical Probe (2S,4R)-1-((S)-2-(1-Cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VH298) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Stereochemistry in VHL Recruitment: An In-depth Guide to (S,R,S)-AHPC
For Researchers, Scientists, and Drug Development Professionals
The recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase is a cornerstone of targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs). The stereochemistry of the VHL-binding ligand is paramount for effective VHL engagement and subsequent degradation of the target protein. This technical guide delves into the specifics of the (S,R,S)-AHPC ligand, a widely utilized VHL binder, to elucidate the critical role of its stereochemical configuration in VHL recruitment.
Introduction to VHL Recruitment and the Importance of Stereochemistry
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to eliminate specific proteins of interest. A PROTAC molecule consists of a ligand that binds to the protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase. The von Hippel-Lindau (VHL) E3 ligase is one of the most frequently used E3 ligases in PROTAC design.
The interaction between the PROTAC and VHL is highly specific, and the stereochemistry of the VHL ligand is a determining factor for high-affinity binding. The ligand (S,R,S)-AHPC (also known as VH032-NH2) has emerged as a potent and versatile building block for constructing VHL-recruiting PROTACs. Its specific three-dimensional arrangement is crucial for fitting into the VHL binding pocket and forming the necessary interactions for stable complex formation.
The Stereoisomers of AHPC and their VHL Binding Affinity
The AHPC molecule has three chiral centers, leading to several possible stereoisomers. However, only the (S,R,S) configuration exhibits potent binding to VHL. Other stereoisomers, such as (S,S,S)-AHPC, are often used as negative controls in experiments due to their significantly reduced or complete lack of VHL binding affinity[1]. This stark difference in binding affinity underscores the high degree of stereoselectivity of the VHL protein.
Table 1: Comparative VHL Binding of AHPC Stereoisomers
| Stereoisomer | VHL Binding Activity | Reported Role |
| (S,R,S)-AHPC | Active | VHL ligand for PROTACs |
| (S,S,S)-AHPC | Inactive | Negative control |
Note: Specific Kd or IC50 values for the inactive stereoisomers are often not reported, as they are significantly high and considered non-binding in the context of potent VHL recruitment.
Structural Basis of Stereoselective Recognition
The stereospecificity of the VHL-(S,R,S)-AHPC interaction is dictated by the precise arrangement of functional groups in the ligand, which allows it to form a network of hydrogen bonds and van der Waals interactions within the VHL binding pocket. The hydroxyproline (B1673980) (Hyp) moiety of (S,R,S)-AHPC is particularly critical for this interaction. The specific orientation of the hydroxyl group and the amide backbone in the (S,R,S) configuration is essential for engaging with key residues in the VHL protein, such as Ser111, Tyr98, and Asn113.
Experimental Protocols for Determining VHL Binding Affinity
Several biophysical techniques can be employed to quantify the binding affinity between VHL and its ligands. The most common methods include Fluorescence Polarization (FP), Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).
Fluorescence Polarization (FP) Assay
FP is a competitive binding assay that measures the displacement of a fluorescently labeled VHL ligand (tracer) by a test compound. The binding of the tracer to the larger VHL protein results in a high polarization value. When an unlabeled competitor, such as (S,R,S)-AHPC, displaces the tracer, the polarization of the solution decreases. This change is used to determine the binding affinity (IC50 or Kd) of the test compound.
Detailed Protocol for a Competitive FP Assay:
-
Reagent Preparation:
-
Prepare a stock solution of the VHL protein complex (VHL, Elongin B, and Elongin C - VCB) in an appropriate assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 1 mM TCEP).
-
Prepare a stock solution of a fluorescently labeled VHL tracer (e.g., a fluorescein-labeled HIF-1α peptide) in the same assay buffer.
-
Prepare serial dilutions of the test compound ((S,R,S)-AHPC or its stereoisomers) in the assay buffer.
-
-
Assay Procedure:
-
In a 384-well, low-volume, black plate, add the serially diluted test compounds.
-
Add the VCB protein complex to each well at a final concentration optimized for a robust assay window.
-
Add the fluorescent tracer to each well at a final concentration typically at or below its Kd for VHL.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
Plot the change in fluorescence polarization against the logarithm of the test compound concentration.
-
Fit the data to a suitable sigmoidal dose-response model to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Detailed Protocol for ITC:
-
Sample Preparation:
-
Extensively dialyze the purified VCB protein complex against the ITC buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP) to ensure buffer matching.
-
Dissolve the test compound ((S,R,S)-AHPC) in the final dialysis buffer. The concentration of the ligand in the syringe should typically be 10-20 times the concentration of the protein in the cell.
-
Degas both the protein and ligand solutions immediately before the experiment to prevent bubble formation.
-
-
ITC Experiment:
-
Load the VCB protein solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat evolved or absorbed.
-
Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw binding data.
-
Integrate the heat change for each injection and plot it against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Visualizing the VHL Recruitment and Experimental Workflow
Signaling Pathway of VHL-mediated Protein Degradation
The following diagram illustrates the mechanism of action of a PROTAC that utilizes (S,R,S)-AHPC to recruit the VHL E3 ligase for the degradation of a target protein.
Caption: VHL-mediated protein degradation by an (S,R,S)-AHPC-based PROTAC.
Experimental Workflow for Binding Affinity Determination
The following diagram outlines a typical workflow for determining the binding affinity of a VHL ligand using a fluorescence polarization assay.
Caption: A typical workflow for a fluorescence polarization binding assay.
Conclusion
The stereochemistry of VHL ligands is a critical determinant of their binding affinity and, consequently, the efficacy of VHL-recruiting PROTACs. The (S,R,S) configuration of AHPC is essential for establishing the precise molecular interactions required for high-affinity binding to the VHL protein. Understanding the structural basis of this stereoselectivity and employing robust biophysical methods to quantify binding are crucial for the rational design and optimization of novel protein degraders. This guide provides a foundational understanding for researchers in the field of targeted protein degradation, emphasizing the importance of stereochemical control in the development of next-generation therapeutics.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Evaluation of PROTACs Utilizing Cyclopropane-(S,R,S)-AHPC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules are comprised of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design. Cyclopropane-(S,R,S)-AHPC is a potent and well-characterized VHL ligand, making it a valuable building block for the synthesis of VHL-recruiting PROTACs.
This document provides detailed protocols for the synthesis of PROTACs using this compound, as well as methodologies for their biochemical and cellular evaluation.
Quantitative Data Summary
The efficacy of PROTACs is typically assessed by their ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes quantitative data for several PROTACs synthesized using a VHL ligand, illustrating the impact of the target protein, cell line, and linker on degradation potency.
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| LC-2 | KRAS G12C | VHL | PEG-based | NCI-H2030 | 250 - 760 | >90 | [2] |
| UNC9036 | STING | VHL | Not Specified | Caki-1 | 227 | >80 | |
| A PROTAC targeting ERRα | ERRα | VHL | PEG-based | TNBC and Her2+ BC cells | 77 | Not Specified | |
| AHPC(Me)-C6-NH2 | FBXO22 | VHL | Alkyl | Jurkat | 77 | 99 | |
| ARV-825 | BRD4 | Cereblon | Not Specified | <1 | [3] | ||
| Compound 7 | HDAC1/HDAC3 | VHL | Amide | HCT116 | 910/640 | Not Specified | [4] |
| Compound 9 | HDAC1/HDAC3 | VHL | Amide | HCT116 | 550/530 | Not Specified | [4] |
| Compound 22 | HDAC3 | VHL | Amide | HCT116 | 440 | 77 | [4] |
Experimental Protocols
Synthesis of an AHPC-Linker-POI PROTAC via Amide Coupling
This protocol describes a general method for the synthesis of a PROTAC by conjugating an amine-containing POI ligand to a pre-formed this compound-linker-acid construct.
Materials:
-
This compound-linker-carboxylic acid (e.g., (S,R,S)-AHPC-PEGn-acid)
-
POI-ligand containing a primary or secondary amine
-
Amide coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous solvent: Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Reaction vessel, magnetic stirrer, and an inert atmosphere (Nitrogen or Argon)
-
Purification system: High-Performance Liquid Chromatography (HPLC)
Protocol:
-
Under an inert atmosphere, dissolve the this compound-linker-carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate vessel, dissolve the POI-ligand-amine (1.0-1.2 equivalents) in anhydrous DMF.
-
Add the POI-ligand solution to the activated AHPC-linker solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final PROTAC product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Synthesis of an AHPC-Linker-POI PROTAC via Click Chemistry
This protocol outlines the synthesis of a PROTAC using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a form of "click chemistry". This method requires an AHPC-linker construct with a terminal azide (B81097) and a POI ligand with a terminal alkyne, or vice versa.
Materials:
-
This compound-linker-azide
-
POI-ligand-alkyne
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent: Sodium ascorbate (B8700270)
-
Copper ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)
-
Solvent: A mixture of water and a co-solvent like DMSO or t-butanol
-
Reaction vessel and magnetic stirrer
Protocol:
-
Prepare stock solutions of the following:
-
This compound-linker-azide in DMSO.
-
POI-ligand-alkyne in DMSO.
-
Copper(II) sulfate in water.
-
Sodium ascorbate in water (prepare fresh).
-
THPTA or TBTA in water/DMSO.
-
-
In a reaction vessel, combine the AHPC-linker-azide (1.0 equivalent) and the POI-ligand-alkyne (1.0-1.2 equivalents) in the chosen solvent system.
-
Add the copper ligand to the mixture.
-
Add the Copper(II) sulfate solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Stir the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
-
Upon completion, the product can be purified by preparative HPLC.
-
Characterize the final PROTAC product by LC-MS and NMR to confirm its identity and purity.
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[1]
Materials:
-
Cell line expressing the POI
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture medium and reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the media and wash the cells with ice-cold PBS.[1]
-
Add lysis buffer to each well and scrape the cells.[5]
-
Incubate the lysate on ice for 30 minutes.[1]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[1]
-
Determine the protein concentration of each lysate using a BCA assay.[1]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.[1]
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[1]
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Biochemical Evaluation of PROTAC Activity
a. Fluorescence Polarization (FP) Assay for Binary Binding Affinity
This assay is used to determine the binding affinity of the PROTAC to both the POI and the E3 ligase independently.
Materials:
-
Fluorescently labeled tracer that binds to the POI or VHL
-
Purified POI or VHL protein
-
Synthesized PROTAC
-
Assay buffer
-
Microplate reader with fluorescence polarization capabilities
Protocol:
-
Prepare a solution of the fluorescent tracer at a fixed concentration in the assay buffer. The concentration should be below the Kd of the tracer for its target protein.
-
In a microplate, add the tracer solution to wells containing serial dilutions of the PROTAC.
-
Add the purified POI or VHL protein at a fixed concentration to all wells.
-
Incubate the plate at room temperature for a specified time to reach binding equilibrium.
-
Measure the fluorescence polarization in each well using a microplate reader.
-
Plot the change in fluorescence polarization as a function of the PROTAC concentration to determine the binding affinity (Kd or IC50).
b. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This assay is used to directly measure the formation of the POI-PROTAC-E3 ligase ternary complex.[6][7][8]
Materials:
-
Purified POI and VHL proteins, each labeled with a TR-FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2 or FITC) fluorophore, respectively. This is often achieved using tagged proteins (e.g., His-tagged POI and GST-tagged VHL) and corresponding labeled antibodies.
-
Synthesized PROTAC
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Protocol:
-
In a microplate, add the donor-labeled POI and acceptor-labeled VHL at fixed concentrations.
-
Add serial dilutions of the PROTAC to the wells.
-
Incubate the plate at room temperature for a specified time to allow for ternary complex formation.
-
Measure the TR-FRET signal at the donor and acceptor emission wavelengths.
-
Calculate the TR-FRET ratio. An increase in the TR-FRET signal indicates the formation of the ternary complex.[6][7][8] The resulting data often produces a bell-shaped curve, characteristic of PROTAC-induced ternary complex formation.[9]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: A generalized workflow for PROTAC synthesis and evaluation.
Caption: Effect of an AHPC-based PROTAC on the oncogenic KRAS signaling pathway.[2][10][11]
Caption: Innate immunity signaling pathway modulated by an AHPC-based STING-degrading PROTAC.[12][13][14][15]
Caption: Effect of BRD4 degradation on downstream signaling pathways.[5][16][17]
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. PROTAC-Mediated Degradation of KRAS Protein for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 14. researchgate.net [researchgate.net]
- 15. The cGAS-STING pathway: a dual regulator of immune response in cancer and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Cyclopropane-(S,R,S)-AHPC in Oncology Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropane-(S,R,S)-AHPC is a crucial chemical moiety, primarily utilized as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. In the field of oncology drug discovery, its principal application is in the design and synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade proteins of interest, including those implicated in cancer pathogenesis.
This document provides detailed application notes and experimental protocols for utilizing PROTACs derived from this compound in oncology research. The examples focus on two well-characterized PROTACs: ARV-771 , a BET bromodomain degrader, and GMB-475 , a BCR-ABL1 degrader.
General Mechanism of Action of (S,R,S)-AHPC-based PROTACs
PROTACs containing the this compound moiety function by inducing the degradation of a target protein. The (S,R,S)-AHPC component binds to the VHL E3 ligase, while another part of the PROTAC binds to the target oncoprotein. This brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[1][2][3]
Application Note 1: ARV-771 for BET Protein Degradation in Oncology
Target: Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, and BRD4) Oncological Relevance: BET proteins are epigenetic readers that regulate the transcription of key oncogenes, including c-MYC. Their inhibition is a therapeutic strategy for various cancers, including castration-resistant prostate cancer (CRPC) and hepatocellular carcinoma (HCC).[4][5][6] ARV-771 is a pan-BET degrader that has shown superior efficacy compared to BET inhibitors.[6][7]
Quantitative Data for ARV-771
| Parameter | Cell Line(s) | Value | Reference(s) |
| DC50 (BET Degradation) | 22Rv1, VCaP, LnCaP95 | < 5 nM | [5] |
| IC50 (c-MYC Depletion) | 22Rv1 | < 1 nM | [8] |
| Kd (Binding Affinity) | BRD2(1), BRD2(2) | 34 nM, 4.7 nM | [7][9] |
| BRD3(1), BRD3(2) | 8.3 nM, 7.6 nM | [7][9] | |
| BRD4(1), BRD4(2) | 9.6 nM, 7.6 nM | [7][9] | |
| In Vivo Efficacy (Dose) | 22Rv1 Xenograft | 10 mg/kg (daily) | [5][10] |
Experimental Protocols
Objective: To quantify the degradation of BRD2, BRD3, and BRD4 in cancer cells following treatment with ARV-771.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., 22Rv1, HepG2) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of ARV-771 (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, c-MYC, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to determine the percentage of protein degradation relative to the vehicle-treated control.
Objective: To assess the effect of ARV-771-induced BET degradation on cancer cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of ARV-771 for 72 hours.
-
MTS/MTT Assay:
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Objective: To evaluate the anti-tumor efficacy of ARV-771 in a mouse xenograft model.
Protocol:
-
Tumor Implantation: Subcutaneously implant cancer cells (e.g., 22Rv1) into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer ARV-771 (e.g., 10 mg/kg) or vehicle via a suitable route (e.g., subcutaneous or intraperitoneal injection) daily or on an optimized schedule.[5][10]
-
Tumor Measurement and Body Weight: Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for target degradation).
Signaling Pathway
Application Note 2: GMB-475 for BCR-ABL1 Degradation in Chronic Myeloid Leukemia (CML)
Target: Breakpoint cluster region-Abelson murine leukemia viral oncogene homolog 1 (BCR-ABL1) Oncological Relevance: The BCR-ABL1 fusion protein is a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML). While tyrosine kinase inhibitors (TKIs) are effective, resistance can develop through mutations in the kinase domain. GMB-475 targets BCR-ABL1 for degradation, offering a potential strategy to overcome TKI resistance.[11][12][13]
Quantitative Data for GMB-475
| Parameter | Cell Line(s) | Value | Reference(s) |
| IC50 (Proliferation) | K562, Ba/F3 | ~1 µM | [14] |
| Ba/F3 (T315I+F486S mutant) | 4.49 µM | [11][14] | |
| In Vivo Efficacy (Dose) | Ba/F3 Xenograft | 5 mg/kg (every 2 days) | [11][12] |
Experimental Protocols
Objective: To confirm the degradation of BCR-ABL1 and assess the inhibition of its downstream signaling pathways (e.g., JAK-STAT).
Protocol:
-
Cell Culture and Treatment: Culture CML cell lines (e.g., K562, Ba/F3) and treat with GMB-475 (e.g., 0.1 µM to 10 µM) or vehicle for the desired duration.
-
Cell Lysis and Protein Quantification: Follow the same procedure as described for ARV-771.
-
SDS-PAGE and Western Blotting:
-
Probe membranes with primary antibodies against ABL1, phospho-STAT5, total STAT5, and a loading control.
-
Follow the subsequent steps as outlined in the ARV-771 protocol.
-
-
Analysis: Quantify the reduction in BCR-ABL1 and phospho-STAT5 levels relative to the vehicle control.
Objective: To determine if GMB-475 induces apoptosis in CML cells.
Protocol:
-
Cell Treatment: Treat CML cells with GMB-475 for 24-48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: Quantify the percentage of apoptotic cells in the treated versus control groups.
Signaling Pathway
Experimental Workflow for Evaluating a Novel (S,R,S)-AHPC-based PROTAC
References
- 1. Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]
- 7. selleckchem.com [selleckchem.com]
- 8. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ARV-771 | PROTAC | BET Degrader | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Frontiers | The proteolysis targeting chimera GMB-475 combined with dasatinib for the treatment of chronic myeloid leukemia with BCR::ABL1 mutants [frontiersin.org]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Targeted Degradation of BCR-ABL using Cyclopropane-(S,R,S)-AHPC-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase that drives cancer cell proliferation and survival. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, challenges such as drug resistance and disease persistence remain.
Targeted protein degradation using Proteolysis-Targeting Chimeras (PROTACs) offers a promising alternative therapeutic strategy. PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins. This document provides detailed application notes and protocols for the use of a PROTAC, GMB-475, which utilizes a Cyclopropane-(S,R,S)-AHPC moiety as a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the targeted degradation of the BCR-ABL oncoprotein.[1][2][3]
Mechanism of Action
The GMB-475 PROTAC is composed of three key components: a ligand that binds to the myristoyl pocket of the ABL kinase domain of BCR-ABL, a linker molecule, and the this compound ligand that recruits the VHL E3 ubiquitin ligase.[1][4] By simultaneously binding to both BCR-ABL and VHL, GMB-475 forms a ternary complex. This proximity induces the VHL E3 ligase to polyubiquitinate BCR-ABL, marking it for degradation by the 26S proteasome. This event leads to the elimination of the BCR-ABL protein, thereby inhibiting its downstream signaling pathways, such as the JAK-STAT pathway, and ultimately suppressing cancer cell proliferation and survival.[4]
Figure 1: Mechanism of GMB-475 mediated BCR-ABL degradation.
Data Presentation
The following tables summarize the in vitro efficacy of GMB-475 in targeting the BCR-ABL protein in CML cell lines.
Table 1: Degradation Potency of GMB-475
| Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Treatment Time (h) |
| K562 | 340 | 95 | 18 |
DC₅₀: Concentration required for 50% maximal degradation. Dₘₐₓ: Maximum percentage of degradation.
Table 2: Anti-proliferative Activity of GMB-475
| Cell Line | IC₅₀ (nM) | Assay Type |
| K562 | ~1000 | Cell Viability |
| Ba/F3 (BCR-ABL1 transformed) | ~1110 | Cell Viability |
IC₅₀: Concentration required for 50% inhibition of cell proliferation.
Experimental Protocols
Cell Culture
-
Cell Lines: K562 (human CML cell line) and Ba/F3 (murine pro-B cell line) transformed to express human BCR-ABL1.
-
Culture Medium:
-
K562: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Ba/F3 BCR-ABL1: RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin. (Note: Parental Ba/F3 cells require IL-3 for survival, but BCR-ABL1 transformation confers IL-3 independence).
-
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
Western Blot for BCR-ABL Degradation
This protocol allows for the quantification of BCR-ABL protein levels following treatment with GMB-475.
-
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-c-Abl (recognizes BCR-ABL), anti-pSTAT5, anti-STAT5, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of GMB-475 for the desired time (e.g., 18 hours).
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Figure 2: Experimental workflow for Western blot analysis.
Cell Viability Assay (MTS Assay)
This colorimetric assay measures cell proliferation and viability.
-
Materials:
-
96-well clear-bottom plates.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
-
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of culture medium.
-
Incubate for 24 hours.
-
Add serial dilutions of GMB-475 to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
-
Quantitative Real-Time PCR (RT-qPCR) for BCR-ABL Transcript Levels
This protocol quantifies the mRNA levels of BCR-ABL to determine if the degradation is occurring at the protein level.
-
Materials:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers and probes for BCR-ABL and a reference gene (e.g., ABL or GUSB).
-
-
Procedure:
-
Treat cells with GMB-475 as described for the Western blot protocol.
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform qPCR using primers and probes specific for the BCR-ABL fusion transcript and a reference gene.
-
Analyze the data using the ΔΔCt method to determine the relative expression of BCR-ABL mRNA, normalized to the reference gene.
-
Downstream Signaling Analysis
The constitutive kinase activity of BCR-ABL activates several downstream signaling pathways crucial for CML pathogenesis. A key pathway involves the phosphorylation and activation of STAT5. GMB-475-mediated degradation of BCR-ABL is expected to reduce the levels of phosphorylated STAT5 (pSTAT5).[4] This can be assessed by Western blotting using an antibody specific for pSTAT5.
Figure 3: Simplified BCR-ABL downstream signaling pathways.
Conclusion
The this compound-based PROTAC, GMB-475, represents a powerful tool for the targeted degradation of the oncoprotein BCR-ABL. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this and similar degraders in CML models. The ability to induce potent and selective degradation of BCR-ABL highlights the therapeutic potential of this approach to overcome the limitations of current TKI therapies.
References
Application Note: A Cellular Workflow for Evaluating Cyclopropane-(S,R,S)-AHPC Based PROTACs
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to eliminate specific disease-causing proteins.[1][2][3] Unlike traditional inhibitors that only block a protein's function, PROTACs hijack the cell's own protein disposal machinery—the Ubiquitin-Proteasome System (UPS)—to induce the degradation of a target protein of interest (POI).[2][4][5]
A PROTAC is a heterobifunctional molecule composed of three key parts: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][6] This structure allows the PROTAC to act as a bridge, bringing the POI and the E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to repeat the cycle.[1][5]
This application note focuses on PROTACs that utilize a Cyclopropane-(S,R,S)-AHPC moiety. (S,R,S)-AHPC is a well-characterized, high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most successfully leveraged E3 ligases in PROTAC development.[6][7][8][9] The workflow described herein provides a comprehensive set of protocols for researchers to effectively characterize and validate the activity of these VHL-recruiting PROTACs in a cell-based setting.
Experimental Workflow
A systematic approach is crucial for the successful evaluation of a novel PROTAC. The following workflow outlines the key experimental stages, from initial toxicity screening to detailed mechanistic validation. This process ensures a thorough characterization of the PROTAC's potency, efficacy, and mode of action.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay
This assay assesses the general cytotoxicity of the PROTAC to determine the appropriate concentration range for subsequent degradation experiments. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.[10][11]
Materials:
-
Appropriate cell line expressing the protein of interest.
-
Complete cell culture medium.
-
PROTAC compound and vehicle control (e.g., DMSO).
-
White, opaque-walled 96-well or 384-well plates suitable for luminescence.
-
CellTiter-Glo® Reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a white-walled plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTAC compound in culture medium. Add the desired final concentrations to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period relevant to the expected biological effect (e.g., 24, 48, or 72 hours).
-
Assay: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate-reading luminometer.
Data Analysis:
-
Normalize the data to the vehicle control wells.
-
Plot the normalized viability against the log of the PROTAC concentration and fit a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).
Protocol 2: Western Blot for Protein Degradation
Western blotting is the gold-standard method for visually confirming and quantifying the degradation of a target protein.[12]
Materials:
-
Cell line of interest.
-
PROTAC compound, negative control PROTAC (if available), and vehicle control.
-
Proteasome inhibitor (e.g., MG-132) for mechanism of action validation.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[13][14][15]
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and transfer system.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the protein of interest.
-
Primary antibody against a loading control (e.g., GAPDH, β-Actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of the PROTAC (dose-response) or with a fixed concentration for different durations (time-course). Include vehicle and negative controls.
-
Mechanism Validation (Optional): For a "rescue" experiment, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG-132 for 2-4 hours) before adding the PROTAC.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them by adding supplemented lysis buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[12]
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel and run the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Antibody Incubation: Incubate the membrane with the primary antibody for the POI and the loading control (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and capture the chemiluminescent signal using an imaging system.
Data Analysis:
-
Quantify band intensities using image analysis software (e.g., ImageJ).
-
Normalize the POI band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
For dose-response data, plot % protein remaining vs. log[PROTAC] to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
Protocol 3: Flow Cytometry for Protein Degradation
Flow cytometry offers a high-throughput alternative to Western blotting for quantifying protein levels on a per-cell basis, which is particularly useful for large-scale screening.[4][16][17]
Materials:
-
Cell line of interest.
-
PROTAC compound and controls.
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 or Saponin in PBS).
-
Primary antibody against the protein of interest (must be validated for flow cytometry).
-
Fluorophore-conjugated secondary antibody.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat cells in suspension or in plates with the PROTAC as described for Western blotting.
-
Harvesting: Harvest cells (trypsinize if adherent) and wash with cold PBS.
-
Fixation: Resuspend cells in Fixation Buffer and incubate for 15-20 minutes at room temperature.
-
Permeabilization: Wash the fixed cells, then resuspend in Permeabilization Buffer and incubate for 15 minutes. This step is required for intracellular targets.
-
Primary Antibody Staining: Wash the permeabilized cells and incubate with the primary antibody for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Staining: Wash the cells and incubate with the fluorophore-conjugated secondary antibody for 30-60 minutes at room temperature, protected from light.
-
Data Acquisition: Wash the cells, resuspend in PBS, and analyze on a flow cytometer, collecting data from at least 10,000 events per sample.
Data Analysis:
-
Gate the cell population of interest based on forward and side scatter.
-
Determine the Median Fluorescence Intensity (MFI) for the target protein in each sample.
-
Normalize the MFI of treated samples to the vehicle control to calculate the percentage of protein remaining.
-
Plot the data to determine DC50 and Dmax values as for Western blot analysis.
Data Presentation
Quantitative data should be summarized in clear, well-structured tables to facilitate the comparison of different compounds and experimental conditions.
Table 1: Cellular Viability of PROTAC-X
| Cell Line | Treatment Duration (h) | IC50 (µM) |
|---|---|---|
| Cell Line A | 48 | > 25 |
| Cell Line B | 48 | 18.5 |
| Cell Line A | 72 | 15.2 |
| Cell Line B | 72 | 9.8 |
Table 2: Degradation Parameters for PROTAC-X (Determined by Western Blot)
| Cell Line | Target Protein | Treatment Duration (h) | DC50 (nM) | Dmax (%) |
|---|---|---|---|---|
| Cell Line A | POI-1 | 24 | 25 | 92 |
| Cell Line B | POI-1 | 24 | 48 | 85 |
| Cell Line A | POI-1 | 48 | 12 | 95 |
Table 3: Degradation Parameters for PROTAC-X (Determined by Flow Cytometry)
| Cell Line | Target Protein | Treatment Duration (h) | DC50 (nM) | Dmax (%) |
|---|---|---|---|---|
| Cell Line A | POI-1 | 24 | 22 | 94 |
| Cell Line B | POI-1 | 24 | 55 | 88 |
References
- 1. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arvinas.com [arvinas.com]
- 4. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Ligand for E3 Ligase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 8. (S,R,S,R)-AHPC-Me | (S,R,S)-AHPC | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. 2bscientific.com [2bscientific.com]
- 15. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - AR [thermofisher.com]
- 16. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Method to Monitor Protein Turnover by Flow Cytometry and to Screen for Factors that Control Degradation by Fluorescence-Activated Cell Sorting - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Fluorescence Polarization Assay for Measuring Cyclopropane-(S,R,S)-AHPC Binding to VHL
Audience: Researchers, scientists, and drug development professionals.
Introduction
The von Hippel-Lindau (VHL) protein is a crucial tumor suppressor that functions as the substrate recognition component of the Cullin 2 RING E3 ubiquitin ligase complex.[1][2] This complex is pivotal in cellular oxygen sensing by targeting the alpha subunit of hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[3][4][5] The discovery of small molecules that bind to VHL, such as Cyclopropane-(S,R,S)-AHPC, is of significant interest for the development of novel therapeutics, particularly in the field of targeted protein degradation with technologies like proteolysis-targeting chimeras (PROTACs).[2][6][7]
This application note describes a robust and sensitive fluorescence polarization (FP) assay for characterizing the binding of this compound to the VHL protein complex. FP is a homogeneous, in-solution technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[8][9][10] In this competitive assay format, a fluorescently labeled probe binds to the VHL complex, resulting in a high polarization signal. The displacement of this probe by an unlabeled competitor, such as this compound, leads to a decrease in polarization, allowing for the determination of binding affinity (IC50 and subsequently Ki).[11][12]
Principle of the Assay
The fluorescence polarization assay is based on the principle that when a small, fluorescently labeled molecule (tracer) is excited with plane-polarized light, it tumbles rapidly in solution, and the emitted light is largely depolarized.[8][12] However, when this tracer binds to a much larger molecule, such as the VHL protein complex, its rotational motion is significantly slowed. This results in the emitted light remaining highly polarized.
In a competitive binding assay, the VHL protein complex is incubated with a fixed concentration of a fluorescently labeled VHL ligand (the tracer). This results in a high polarization signal. When an unlabeled competing ligand, like this compound, is introduced, it displaces the fluorescent tracer from the VHL binding site. The displaced tracer tumbles freely in solution, leading to a decrease in the polarization signal. The magnitude of this decrease is proportional to the amount of tracer displaced, which in turn is dependent on the concentration and affinity of the competing ligand.[9][11]
Visualization of Signaling Pathway and Experimental Workflow
Caption: VHL-HIF-1α signaling pathway under normoxic and hypoxic conditions.
Caption: Experimental workflow for the VHL competitive FP assay.
Materials and Reagents
| Reagent | Supplier & Cat. No. (Example) | Storage Temperature |
| VHL/ElonginB/ElonginC Complex | BPS Bioscience, #100361 | -80°C |
| This compound | CAS 2502205-74-3 | -20°C |
| FAM-DEALAHypYIPMDDDFQLRSF (Tracer) | Custom Synthesis | -20°C (in DMSO) |
| VHL FP Assay Buffer | BPS Bioscience, #78805 | -80°C |
| DMSO, Anhydrous | Sigma-Aldrich, #276855 | Room Temperature |
| Black, Low-Volume, 384-well plates | Corning, #3676 | Room Temperature |
Experimental Protocols
A. Reagent Preparation
-
VHL/ElonginB/ElonginC (VBC) Complex: Thaw the VBC complex on ice. Briefly centrifuge to collect the contents. Prepare a working stock by diluting the complex in VHL FP Assay Buffer to the desired final concentration (e.g., 2x the final assay concentration). The optimal concentration should be determined empirically but is typically around the Kd of the fluorescent tracer. Keep the diluted protein on ice. Avoid repeated freeze-thaw cycles.
-
Fluorescent Tracer (FAM-HIF-1α peptide): Thaw the tracer stock solution (typically in DMSO) at room temperature. Dilute the tracer in VHL FP Assay Buffer to the desired final concentration (e.g., 2x the final assay concentration, typically in the low nanomolar range). Protect the solution from light.
-
This compound (Competitor): Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). From this stock, prepare a serial dilution series in VHL FP Assay Buffer containing a constant percentage of DMSO (not to exceed 1% in the final assay volume).
B. Direct Binding Assay (Tracer Kd Determination)
This protocol is to determine the binding affinity (Kd) of the fluorescent tracer for the VHL complex.
-
Prepare a serial dilution of the VBC complex in VHL FP Assay Buffer.
-
In a 384-well plate, add a fixed concentration of the fluorescent tracer to each well.
-
Add the serially diluted VBC complex to the wells. Include wells with tracer only (no VBC) for the minimum polarization control.
-
Bring the final volume of each well to the desired amount (e.g., 20 µL) with VHL FP Assay Buffer.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the FAM fluorophore (Excitation ≈ 485 nm, Emission ≈ 528 nm).
-
Plot the measured millipolarization (mP) values against the concentration of the VBC complex and fit the data to a one-site binding model to determine the Kd.
C. Competitive Binding Assay
-
Assay Setup: In a black, low-volume 384-well plate, add reagents in the following order:
-
5 µL of VHL FP Assay Buffer (for positive control wells) or 5 µL of serially diluted this compound.
-
5 µL of VHL FP Assay Buffer containing a known high-affinity VHL inhibitor (e.g., VH298) for the negative control wells.
-
10 µL of a pre-mixed solution of VBC complex and fluorescent tracer (prepared at 2x the final desired concentrations in VHL FP Assay Buffer). The final concentration of the VBC complex should be approximately equal to the Kd of the tracer, and the tracer concentration should be low (e.g., 1-5 nM) to ensure a good assay window.
-
-
Controls:
-
Positive Control (Maximum Polarization): VBC complex, fluorescent tracer, and assay buffer with DMSO (at the same concentration as the competitor wells).
-
Negative Control (Minimum Polarization): VBC complex, fluorescent tracer, and a saturating concentration of a known VHL inhibitor.
-
Blank: Assay buffer only.
-
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes, protected from light.
-
Measurement: Read the fluorescence polarization (mP) on a suitable microplate reader.
Data Presentation and Analysis
The raw fluorescence polarization data is typically presented in millipolarization (mP) units. The percentage of inhibition by the competitor is calculated using the following formula:
% Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)])
Where:
-
mP_sample is the polarization of the well with the competitor.
-
mP_max is the polarization of the positive control (no competitor).
-
mP_min is the polarization of the negative control (saturating inhibitor).
The calculated % Inhibition is then plotted against the logarithm of the competitor concentration. The data is fitted to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the fluorescent tracer.
The inhibitor constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([Tracer] / Kd_tracer))
Where:
-
[Tracer] is the concentration of the fluorescent tracer used in the assay.
-
Kd_tracer is the dissociation constant of the fluorescent tracer for the VHL complex, determined from the direct binding assay.
Expected Quantitative Data
The following table summarizes the expected binding affinity for a high-affinity VHL ligand like this compound, based on data for structurally related compounds.
| Compound | Assay Type | Fluorescent Probe | IC50 (nM) | Kd (nM) |
| This compound | FP | FAM-HIF-1α peptide | 10 - 100 (Est.) | 5 - 50 (Est.) |
| VH032 (related compound) | FP/ITC | Various | ~100 - 500 | ~30 - 200 |
| VH298 (control inhibitor) | FP | BDY FL VH032 | ~530 | Not specified |
Note: The estimated values for this compound are based on the potencies of similar VHL ligands and should be determined experimentally.[1][7][13]
Conclusion
The fluorescence polarization assay is a powerful, high-throughput compatible method for quantifying the binding of small molecules, such as this compound, to the VHL protein complex.[1][14] This application note provides a comprehensive protocol for researchers to establish and perform this assay, enabling the characterization of novel VHL ligands for applications in drug discovery and chemical biology. The detailed methodology and data analysis guide will facilitate the accurate determination of binding affinities, which is critical for the development of VHL-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. 环丙烷-(S,R,S)-AHPC | this compound | CAS 2502205-74-3 | E3泛素连接酶配体 | 美国InvivoChem [invivochem.cn]
- 3. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the role of VHL-HIF signaling in DNA repair and apoptosis in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIF-1alpha binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of a fluorescent probe to develop a fluorescence polarization assay for the E3 ligase FEM1C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Competitive fluorescence polarization assay [bio-protocol.org]
- 12. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound - CAS:2502205-74-3 - 北京欣恒研科技有限公司 [konoscience.com]
Application Notes and Protocols: Choosing the Optimal Linker for Cyclopropane-(S,R,S)-AHPC PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1][2] These heterobifunctional molecules are composed of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The von Hippel-Lindau (VHL) E3 ligase is a frequently utilized component in PROTAC design, and the Cyclopropane-(S,R,S)-AHPC moiety is a high-affinity VHL ligand.[1]
The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[1][2] The length, composition, and attachment points of the linker dictate the geometry of this complex, which is paramount for efficient ubiquitination and subsequent degradation of the target protein.[1] This document provides a guide to understanding the impact of different linkers on the performance of this compound-based PROTACs, supported by quantitative data and detailed experimental protocols.
PROTAC Mechanism of Action
PROTACs function catalytically to induce protein degradation. The bifunctional molecule first binds to the target protein and an E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage another target protein molecule.
Figure 1. Catalytic cycle of PROTAC-mediated protein degradation.
Data Presentation: Impact of Linker on PROTAC Efficacy
The selection of an optimal linker is an empirical process, often requiring the synthesis and evaluation of a library of PROTACs with varying linker lengths and compositions. The most common linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains.[2] PEG linkers can enhance solubility and cell permeability, while alkyl chains offer a more hydrophobic character. The following table summarizes quantitative data for VHL-recruiting PROTACs, illustrating the influence of the linker on degradation potency (DC50) and maximal degradation (Dmax).
| PROTAC Name | Target Protein | Cell Line | Linker Type | DC50 (nM) | Dmax (%) |
| LC-2 | KRAS G12C | NCI-H2030 | PEG-based | 250 - 760 | >90 |
| UNC9036 | STING | Caki-1 | Not Specified | 227 | >80 |
| Pal-pom | CDK4/6 | TNBC cells | Alkyl chain | 20 - 50 | Not Specified |
| ERRα Degrader | ERRα | TNBC and Her2+ BC cells | PEG-based | 77 | Not Specified |
| p38α Degrader | p38α | Mammalian cell lines | Not Specified | Nanomolar range | Not Specified |
Table 1: Comparative Efficacy of VHL-Recruiting PROTACs with Different Linkers. Data compiled from various sources.[1]
Experimental Protocols
A systematic approach to PROTAC development involves chemical synthesis followed by rigorous biological evaluation.
Figure 2. Generalized workflow for PROTAC development.
Synthesis of this compound-Linker-Warhead PROTAC
This protocol describes a general method for the final coupling step in PROTAC synthesis, where a pre-formed this compound-Linker acid is conjugated to a warhead containing an amine functionality.
Materials:
-
This compound-Linker-COOH
-
Warhead-NH2
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Purification supplies (HPLC)
Procedure:
-
Dissolve this compound-Linker-COOH (1.0 eq), HATU (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF under an inert atmosphere.
-
Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Add the Warhead-NH2 (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and purify the crude product by reverse-phase preparative HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.[1]
Western Blotting for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cultured cells
-
PROTAC of interest
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and treat with a serial dilution of the PROTAC for a desired time (e.g., 18-24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, separate proteins by SDS-PAGE, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (target and loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Analysis: Acquire the chemiluminescent signal. Quantify band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[1]
HiBiT Assay for Quantitative Protein Degradation
The HiBiT assay is a sensitive, real-time bioluminescent method for quantifying protein levels, offering a higher throughput alternative to Western blotting.[3][4] It requires cells where the target protein is endogenously tagged with the 11-amino-acid HiBiT peptide.
Materials:
-
CRISPR-edited cells expressing HiBiT-tagged target protein
-
LgBiT protein and lytic substrate (for endpoint assay) or Nano-Glo® Live Cell Substrate (for kinetic assay)
-
Luminometer
Procedure (Endpoint Lytic Format):
-
Plate HiBiT-tagged cells in a white, opaque multi-well plate and treat with a dilution series of the PROTAC for the desired duration.
-
Prepare the lytic detection reagent by mixing the lytic buffer, LgBiT protein, and lytic substrate according to the manufacturer's protocol.
-
Add the lytic detection reagent to each well.
-
Shake the plate for a few minutes to ensure cell lysis and signal generation.
-
Measure the luminescence on a plate reader.
-
The decrease in luminescence is proportional to the degradation of the HiBiT-tagged protein. Calculate DC50 and Dmax from the dose-response curve.[3]
TR-FRET Assay for Ternary Complex Formation
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to confirm the formation of the ternary complex in a biochemical setting.
Materials:
-
Recombinant purified POI (e.g., His-tagged)
-
Recombinant purified VHL E3 ligase complex (e.g., GST-tagged)
-
Terbium (Tb)-conjugated anti-His antibody (donor fluorophore)
-
Fluorescein- or d2-conjugated anti-GST antibody (acceptor fluorophore)
-
PROTAC of interest
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
In a low-volume microplate, add the His-tagged POI, GST-tagged VHL, Tb-anti-His antibody, and Fluorescein-anti-GST antibody.
-
Add increasing concentrations of the PROTAC.
-
Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow complex formation.
-
Measure the TR-FRET signal by exciting the donor (Tb) and measuring emission from both the donor and the acceptor at two different time delays.
-
Data Analysis: An increase in the FRET ratio (Acceptor Emission / Donor Emission) indicates the proximity of the donor and acceptor antibodies, confirming the formation of the POI-PROTAC-VHL ternary complex.
Conclusion and Future Perspectives
The linker is a pivotal component in the design of effective this compound PROTACs. Its length and chemical composition directly impact the formation of a productive ternary complex and the overall pharmacological properties of the degrader. A systematic approach, involving the synthesis of a focused library of PROTACs with diverse linkers and their subsequent evaluation in a cascade of biochemical and cellular assays, is crucial for identifying the optimal linker for a given protein of interest. As our understanding of the structural biology of ternary complexes deepens, the rational design of linkers is expected to become more predictive, accelerating the development of novel protein degraders for a wide range of currently "undruggable" targets.
Figure 3. Interplay of linker properties and PROTAC performance.
References
Application Notes and Protocols for In-Vivo Experimental Design of Cyclopropane-(S,R,S)-AHPC Based Degraders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in-vivo experimental design of Proteolysis-Targeting Chimeras (PROTACs) that utilize the Cyclopropane-(S,R,S)-AHPC moiety as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This document outlines key considerations, detailed experimental protocols, data presentation strategies, and visual workflows to facilitate the successful preclinical development of these novel degraders.
Introduction to this compound Based Degraders
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] They consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The this compound moiety is a high-affinity ligand for the VHL E3 ligase, one of the most successfully utilized E3 ligases in PROTAC design due to its widespread tissue expression.[3][4][5] Designing in-vivo studies for these degraders requires careful consideration of their unique mechanism of action, which is catalytic and event-driven rather than occupancy-based.[1][6]
This document will guide researchers through the critical stages of in-vivo experimental design, including pharmacokinetic/pharmacodynamic (PK/PD) relationship assessment, efficacy evaluation in relevant disease models, and preliminary toxicity profiling.
Core Principles of In-Vivo Experimental Design for PROTACs
The in-vivo evaluation of PROTACs presents unique challenges compared to traditional small molecule inhibitors. Key aspects to consider include:
-
The "Hook Effect": At high concentrations, the formation of binary complexes between the PROTAC and either the target protein or the E3 ligase can predominate over the productive ternary complex, leading to reduced degradation.[1][7] This necessitates careful dose-response studies to identify the optimal therapeutic window.
-
PK/PD Disconnect: Due to their catalytic nature, the pharmacodynamic effect (protein degradation) can be sustained even after the PROTAC has been cleared from circulation.[6] This potential for prolonged efficacy allows for more flexible dosing regimens.
-
Metabolic Stability: The linker component of a PROTAC can be susceptible to metabolism, potentially generating metabolites that may compete with the parent PROTAC for target or E3 ligase binding, thereby reducing efficacy.[8]
-
Oral Bioavailability: The relatively large size and complex structure of PROTACs can pose challenges for achieving good oral bioavailability.[9] Formulation optimization is often a critical step.[]
Signaling Pathway and Mechanism of Action
The fundamental mechanism of a this compound based degrader involves the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Caption: Mechanism of action for a this compound based degrader.
Experimental Protocols
Pharmacokinetic (PK) Analysis
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC degrader in a relevant animal model (e.g., mouse, rat).
Methodology:
-
Animal Model: Select a suitable animal model (e.g., CD-1 mice, Sprague-Dawley rats), typically 6-8 weeks old. House animals under standard conditions with ad libitum access to food and water.
-
Formulation: Prepare the PROTAC in a suitable vehicle for the chosen route of administration. Common formulations include solutions in DMSO/PEG300/Tween-80/saline or suspensions in 0.5% methylcellulose.[3]
-
Dosing:
-
Intravenous (IV) Administration: Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein to determine key clearance parameters.
-
Oral (PO) or Intraperitoneal (IP) Administration: Administer a single dose (e.g., 10-50 mg/kg) to assess oral bioavailability and absorption kinetics.
-
-
Sample Collection: Collect blood samples (e.g., via tail vein or cardiac puncture) at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours). Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the PROTAC in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate key PK parameters using non-compartmental analysis with software such as Phoenix WinNonlin.
Table 1: Key Pharmacokinetic Parameters to Measure
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC (0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC (0-inf) | Area under the plasma concentration-time curve extrapolated to infinity |
| t1/2 | Terminal half-life |
| CL | Clearance |
| Vdss | Volume of distribution at steady state |
| F (%) | Bioavailability (for extravascular routes) |
Pharmacodynamic (PD) Assessment
Objective: To evaluate the extent and duration of target protein degradation in relevant tissues following PROTAC administration.
Methodology:
-
Animal Model and Dosing: Use the same animal model and dosing routes as in the PK study. A dose-response study (e.g., 1, 5, 25 mg/kg) and a time-course study (e.g., 4, 8, 24, 48, 96 hours post-dose) are recommended.
-
Tissue Collection: At the designated time points, euthanize the animals and collect tissues of interest (e.g., tumor, liver, spleen, kidney). Snap-freeze tissues in liquid nitrogen and store at -80°C.
-
Protein Extraction: Homogenize the collected tissues and extract total protein using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Degradation Analysis:
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the target protein and a loading control (e.g., GAPDH, β-actin). Quantify band intensities using densitometry.
-
ELISA: A validated enzyme-linked immunosorbent assay can provide a more quantitative measure of target protein levels.
-
Immunohistochemistry (IHC): For spatial information on protein degradation within the tissue architecture.
-
-
Data Analysis: Express target protein levels as a percentage of the vehicle-treated control group.
Efficacy Studies in Disease Models
Objective: To assess the therapeutic efficacy of the PROTAC degrader in a relevant in-vivo disease model (e.g., tumor xenograft model).
Methodology:
-
Model Selection: Choose an appropriate animal model that recapitulates the human disease of interest. For oncology, this is often a subcutaneous xenograft model using a relevant cancer cell line or a patient-derived xenograft (PDX) model.[]
-
Study Groups:
-
Vehicle Control
-
PROTAC degrader at various dose levels and schedules (e.g., daily, twice weekly)
-
Positive Control (standard-of-care therapeutic, if available)
-
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize animals into treatment groups and begin dosing.
-
Efficacy Readouts:
-
Tumor Volume: Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Body Weight: Monitor animal body weight as an indicator of general toxicity.
-
Survival: In some models, overall survival can be a primary endpoint.
-
-
Terminal Analysis: At the end of the study, collect tumors and other relevant tissues for PD analysis (as described in 4.2) and histopathological examination.
Table 2: Efficacy Study Data Presentation
| Treatment Group | Dose & Schedule | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle | - | - | ||
| PROTAC (Low Dose) | e.g., 10 mg/kg, QD | |||
| PROTAC (High Dose) | e.g., 30 mg/kg, QD | |||
| Positive Control | e.g., Doxorubicin, 2 mg/kg, QW |
Preliminary Toxicity Assessment
Objective: To evaluate the potential acute and sub-acute toxicity of the PROTAC degrader.
Methodology:
-
Acute Toxicity: Administer single, escalating doses of the PROTAC to a small group of animals and monitor for clinical signs of toxicity, changes in body weight, and mortality for up to 14 days.[]
-
Sub-acute (Repeated Dose) Toxicity: Administer the PROTAC daily or on a relevant schedule for a longer duration (e.g., 14-28 days) at doses intended for efficacy studies.
-
Readouts:
-
Clinical Observations: Daily monitoring for changes in behavior, appearance, and activity.
-
Body Weight and Food Consumption: Measured regularly.
-
Hematology and Clinical Chemistry: At the end of the study, collect blood for complete blood counts and analysis of liver and kidney function markers.
-
Histopathology: Collect major organs (liver, kidney, spleen, heart, lungs, etc.), weigh them, and perform histopathological examination to identify any treatment-related changes.[][11]
-
Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for in-vivo characterization and the logical decisions involved in the experimental design.
Caption: General workflow for the in-vivo characterization of a PROTAC degrader.
Caption: Logical decision tree for advancing a PROTAC degrader candidate.
By adhering to these detailed protocols and systematically evaluating the in-vivo properties of this compound based degraders, researchers can effectively advance promising candidates towards clinical development.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Metabolism-driven in vitro/in vivo disconnect of an oral ERɑ VHL-PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low degradation efficiency with Cyclopropane-(S,R,S)-AHPC PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cyclopropane-(S,R,S)-AHPC Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter during your experiments, helping you to navigate challenges and achieve successful targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a this compound PROTAC?
A1: this compound is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. PROTACs incorporating this ligand are heterobifunctional molecules designed to induce the degradation of a specific protein of interest (POI). The PROTAC simultaneously binds to the POI and the VHL E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.
Q2: I am observing low or no degradation of my target protein. What are the common causes?
A2: Low degradation efficiency is a common challenge in PROTAC development. Several factors could be contributing to this issue:
-
Poor Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane to reach their intracellular target.
-
Suboptimal PROTAC Concentration (The "Hook Effect"): At very high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex required for degradation. This leads to a bell-shaped dose-response curve.[1]
-
Low E3 Ligase Expression: The cellular abundance of the recruited E3 ligase (VHL in this case) is crucial. If the cell line used expresses low levels of VHL, degradation will be inefficient.[2]
-
Inefficient Ternary Complex Formation: The linker connecting the POI binder and the VHL ligand is critical for the stability and proper orientation of the ternary complex. An inappropriate linker can hinder effective ubiquitination.
-
Lack of Accessible Lysines: The target protein must have accessible lysine (B10760008) residues for ubiquitination. If the lysine residues are buried within the protein structure, the E3 ligase will be unable to transfer ubiquitin.
Q3: How do I perform a dose-response experiment to identify the optimal concentration and potential "hook effect"?
A3: A detailed dose-response experiment is critical. You should test a wide range of concentrations, typically from low nanomolar to high micromolar, using serial dilutions. A typical starting range would be from 0.1 nM to 10 µM.[3] After treating your cells for a fixed duration (e.g., 24 hours), you can assess target protein levels by Western blot.[4] If you observe a "hook effect," the degradation will be most pronounced at an intermediate concentration and will decrease at higher concentrations.[1] The optimal concentration for your experiments will be the one that gives the maximal degradation (Dmax).
Data Presentation: Quantitative Analysis of VHL-Based PROTACs
The following tables provide representative data for VHL-based PROTACs targeting different proteins. This data can serve as a benchmark for your own experiments. Note that DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) values can vary significantly depending on the cell line, treatment time, and specific PROTAC architecture.
Table 1: Degradation Efficiency of VHL-Based HDAC Degraders in HCT116 Cells [1]
| Compound | Target | DC50 (µM) | Dmax (%) |
| Jps016 (tfa) | HDAC1 | 0.55 | 77 |
| HDAC3 | 0.53 | 66 | |
| PROTAC 4 | HDAC1 | 0.55 | ~100 (at 10 µM) |
| HDAC3 | 0.53 | >50 (at 1 µM) |
Table 2: Degradation Efficiency of a VHL-Based PI3K/mTOR Dual Degrader (GP262) in MDA-MB-231 Cells [5]
| Target Protein | DC50 (nM) | Dmax (%) |
| p110α (PI3K) | 227.4 | 71.3 |
| p110γ (PI3K) | 42.23 | 88.6 |
| mTOR | 45.4 | 74.9 |
Experimental Protocols
Here are detailed protocols for key experiments to troubleshoot and validate the activity of your this compound PROTAC.
Protocol 1: Western Blot for Target Protein Degradation[4][6]
This protocol allows for the quantification of target protein levels following PROTAC treatment.
Materials:
-
Cell line of interest
-
This compound PROTAC
-
DMSO (vehicle control)
-
Ice-cold PBS
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (and a DMSO control) for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Aspirate the media and wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final 1x concentration and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against your target protein and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control signal.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation[5][7]
This protocol is used to verify the formation of the POI-PROTAC-VHL ternary complex within the cell.
Materials:
-
Cells treated with PROTAC, DMSO, and a proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Antibody against the VHL or the target protein
-
Control IgG from the same species as the IP antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Cell Treatment and Lysis:
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to prevent degradation of the target protein.
-
Treat cells with the optimal concentration of your PROTAC or DMSO for 2-4 hours.
-
Lyse the cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against VHL (or your POI) or a control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using an elution buffer (e.g., by boiling in Laemmli sample buffer).
-
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel and perform a Western blot.
-
Probe the membrane with antibodies against your POI (if you pulled down VHL) or VHL (if you pulled down your POI) and the protein you used for the pulldown. An enrichment of the POI in the VHL pulldown (or vice versa) in the PROTAC-treated sample compared to the control indicates ternary complex formation.
-
Protocol 3: In-Cell Ubiquitination Assay[8][9]
This assay directly assesses whether the target protein is ubiquitinated upon PROTAC treatment.
Materials:
-
Cells treated with PROTAC, DMSO, and a proteasome inhibitor (MG132)
-
Stringent lysis buffer (e.g., RIPA buffer)
-
Antibody against the target protein
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Antibody against ubiquitin
-
Western blot reagents
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with your PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours. The proteasome inhibitor is crucial to allow the accumulation of ubiquitinated proteins.
-
Lyse the cells in a stringent lysis buffer to denature protein complexes.
-
-
Immunoprecipitation of Target Protein:
-
Perform immunoprecipitation for your target protein as described in the Co-IP protocol.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated proteins and run them on an SDS-PAGE gel.
-
Perform a Western blot and probe the membrane with an anti-ubiquitin antibody.
-
A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane indicates polyubiquitination of your target protein. You can re-probe the membrane with an antibody against your target protein to confirm its presence in the immunoprecipitate.
-
References
How to solve solubility issues with Cyclopropane-(S,R,S)-AHPC derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Cyclopropane-(S,R,S)-AHPC derivatives.
Frequently Asked Questions (FAQs)
Q1: What are this compound derivatives and why is their solubility a concern?
A1: this compound derivatives are a class of molecules based on the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, commonly known as VH032. They are frequently used as a component of Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of specific target proteins. Due to their often high molecular weight and lipophilic nature, these derivatives and the PROTACs they form can exhibit poor aqueous solubility.[1][2] This low solubility can hinder their use in cellular and in vivo experiments, complicating formulation and limiting bioavailability.[3]
Q2: What are the common solvents for dissolving this compound derivatives?
A2: this compound derivatives are typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[4] For biological assays, stock solutions are usually prepared in DMSO and then diluted into aqueous buffers. However, precipitation can occur at higher concentrations or upon dilution.
Q3: How can I improve the aqueous solubility of my this compound derivative?
A3: Several strategies can be employed to enhance aqueous solubility:
-
Chemical Modification: Incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), is a common and effective method.[5][6] The length of the PEG chain can be adjusted to optimize solubility.[3] Adding other polar functional groups, like piperazines, to the linker can also increase solubility.[7][8]
-
Formulation with Excipients: Using co-solvents (e.g., PEG 300, ethanol), surfactants (e.g., Tween-80), or complexation agents like cyclodextrins (e.g., SBE-β-CD) can significantly improve the solubility of these compounds in aqueous media.[9]
-
Salt Formation: If the derivative has a suitable acidic or basic functional group, forming a salt (e.g., a hydrochloride salt) can increase its aqueous solubility.[9]
-
Physical Modifications: Techniques like micronization to reduce particle size or creating solid dispersions can improve the dissolution rate, which is related to solubility.
Troubleshooting Guides
Issue 1: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for a cell-based assay.
Possible Causes:
-
The final concentration of the compound in the aqueous buffer exceeds its thermodynamic solubility limit.
-
The percentage of DMSO in the final solution is too low to maintain solubility.
Solutions:
-
Reduce Final Concentration: Determine the maximum soluble concentration in your final assay buffer. You may need to perform a solubility test with a range of concentrations.
-
Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is often tolerated and may be sufficient to keep the compound in solution. Always run a vehicle control to account for any effects of the DMSO.
-
Use a Formulation Vehicle: For more challenging compounds, consider using a pre-formulated vehicle. A common example is a mixture of DMSO, PEG300, Tween-80, and saline.[9][10] The compound is first dissolved in DMSO, then serially mixed with the other components.
-
Utilize Cyclodextrins: Sulfobutylether-β-cyclodextrin (SBE-β-CD) is an effective solubilizing agent. Prepare the final dilution in a buffer containing SBE-β-CD.[9]
Issue 2: I am observing inconsistent results in my experiments, which I suspect is due to poor solubility.
Possible Causes:
-
The compound is not fully dissolved in the initial stock solution.
-
The compound is precipitating over the course of the experiment.
Solutions:
-
Ensure Complete Dissolution of Stock: After adding DMSO, ensure the compound is fully dissolved. Gentle warming and sonication can aid in this process.[9][11] Visually inspect the solution for any particulate matter.
-
Perform a Kinetic Solubility Assay: Assess the solubility of your compound over the time course of your experiment. This can be done by monitoring the absorbance or light scattering of a solution of your compound in the assay buffer over time.
-
Filter Stock Solutions: After initial dissolution, filter your stock solution through a 0.22 µm syringe filter to remove any undissolved particles.
Data Presentation
Table 1: Solubility of (S,R,S)-AHPC and Related Compounds in Various Solvents
| Compound | Solvent/Vehicle | Solubility | Reference(s) |
| (S,R,S)-AHPC | DMSO | 86 mg/mL (199.73 mM) | [12] |
| (S,R,S)-AHPC monohydrochloride | Water | 100 mg/mL (214.12 mM) | [9] |
| (S,R,S)-AHPC monohydrochloride | DMSO | 125 mg/mL (267.65 mM) | [9] |
| VH032 | DMSO | 90 mg/mL (190.44 mM) | [11] |
| (S,R,S)-AHPC monohydrochloride | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.08 mg/mL (4.45 mM) | [9] |
| (S,R,S)-AHPC monohydrochloride | 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.45 mM) | [9] |
| (S,R,S)-AHPC monohydrochloride | 10% DMSO / 90% Corn Oil | ≥ 2.08 mg/mL (4.45 mM) | [9] |
| (S,R,S)-AHPC-(C3-PEG)2-C6-Cl | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (3.34 mM) | [10] |
Note: The solubility of specific this compound derivatives will vary depending on the nature of the linker and the warhead it is attached to.
Experimental Protocols
Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol outlines a general procedure for determining the thermodynamic solubility of a this compound derivative in a specific buffer.
Materials:
-
This compound derivative (solid)
-
Buffer of interest (e.g., PBS, pH 7.4)
-
Calibrated pH meter
-
Orbital shaker with temperature control
-
Microcentrifuge tubes
-
Centrifuge
-
Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the solid compound to a microcentrifuge tube. This is to ensure that a saturated solution is formed.
-
Add a known volume of the buffer of interest to the tube.
-
Tightly cap the tube and place it on an orbital shaker set to an appropriate agitation speed (e.g., 200 rpm) and temperature (e.g., 25°C or 37°C).
-
Allow the suspension to equilibrate for a sufficient amount of time (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully collect a known volume of the supernatant, being cautious not to disturb the pellet.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved compound using a pre-validated analytical method.
-
The measured concentration represents the equilibrium solubility of the compound in that specific buffer. It is recommended to perform the experiment in triplicate.
Mandatory Visualizations
PROTAC Mechanism of Action
The solubility of this compound derivatives is critical for their function within a PROTAC. The following diagram illustrates the logical workflow of how a PROTAC utilizes this VHL ligand to induce protein degradation.
Solubility Troubleshooting Workflow
This diagram outlines a logical decision-making process for addressing solubility issues with this compound derivatives during experimental setup.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. (S, R, S)-AHPC-PEG6-acid | BroadPharm [broadpharm.com]
- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 7. Item - Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - American Chemical Society - Figshare [acs.figshare.com]
- 8. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. VH032 | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 12. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing Linker Length for Ternary Complex Formation with Cyclopropane-(S,R,S)-AHPC
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing linker length for proteolysis-targeting chimeras (PROTACs) that utilize the Cyclopropane-(S,R,S)-AHPC VHL E3 ligase ligand.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a PROTAC, and why is its length so critical for ternary complex formation?
A1: The linker in a PROTAC is a crucial component that connects the ligand binding to the target protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase (in this case, this compound for VHL).[1][2] Its primary role is to enable the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[1] The length and composition of the linker are critical because they dictate the spatial orientation and proximity of the target protein and the E3 ligase.[1][2] An optimal linker length facilitates favorable protein-protein interactions between the target and the E3 ligase, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[1]
Q2: My PROTAC, which uses this compound, shows good binding to both the target protein and VHL in binary assays, but I don't observe any degradation in cells. What are the potential linker-related issues?
A2: This is a common challenge that often points to issues with ternary complex formation or other properties influenced by the linker. Potential linker-related problems include:
-
Incorrect Linker Length or Rigidity: The linker may be too short, causing steric hindrance that prevents the target and E3 ligase from coming together. Conversely, a linker that is too long or overly flexible might lead to the formation of non-productive ternary complexes where the lysine (B10760008) residues on the target protein are not accessible for ubiquitination.[1]
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the target protein in a way that the available lysine residues are out of reach for the E2 ubiquitin-conjugating enzyme.
-
Poor Physicochemical Properties: The linker can significantly impact the overall properties of the PROTAC. A linker with poor solubility or high lipophilicity can lead to low cell permeability, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.
Q3: I am observing a "hook effect" with my PROTAC, where the degradation efficiency decreases at higher concentrations. How can linker optimization help mitigate this?
A3: The "hook effect" occurs when high concentrations of a PROTAC lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, which reduces degradation efficiency. A well-designed linker can enhance the stability of the ternary complex, a key factor in mitigating the hook effect. By optimizing the linker to create positive cooperativity, where the binding of the first protein increases the affinity for the second, the ternary complex becomes more stable. Additionally, modifying the linker's flexibility to be more rigid can pre-organize the PROTAC, favoring the formation of the ternary complex over binary complexes.
Q4: How does the linker attachment point on the target ligand and the this compound moiety affect PROTAC activity?
A4: The point of attachment for the linker on both the target-binding ligand and the E3 ligase ligand is a critical parameter that influences the geometry of the ternary complex. The exit vector of the linker from each ligand determines the possible orientations the target protein and E3 ligase can adopt relative to each other. An improperly chosen attachment point can lead to steric clashes or a non-productive conformation of the ternary complex, even with an optimal linker length. Therefore, it is often necessary to explore different attachment points in parallel with linker length optimization.
Troubleshooting Guides
Issue 1: No or weak target degradation observed in Western Blot.
This is a frequent issue that can be traced back to several factors, many of which are related to the PROTAC's linker. The following troubleshooting workflow can help diagnose the problem.
Caption: Troubleshooting workflow for PROTACs with poor degradation activity.
Issue 2: Inconsistent results in ternary complex formation assays.
Inconsistent or negative results in biophysical assays for ternary complex formation can be due to issues with the reagents or the assay setup itself.
-
Protein Quality: Ensure that both the target protein and the VHL E3 ligase are properly folded, pure, and free of aggregation. Use techniques like Dynamic Light Scattering (DLS) to assess the quality of your protein preparations.
-
PROTAC Integrity: Confirm the purity and structural integrity of your this compound-based PROTAC using methods like NMR and mass spectrometry. Impurities can interfere with the assay.
-
Assay Conditions: Optimize assay conditions such as buffer composition, pH, and temperature. Ensure that the concentrations of all components are accurate.
-
Binary Binding: Before assessing the ternary complex, confirm the binary binding of your PROTAC to both the target protein and the E3 ligase separately. This will validate that both ends of your PROTAC are active.
Data Presentation: Impact of Linker Length on PROTAC Efficacy
The optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited. The following table summarizes representative data illustrating the impact of linker length on the degradation of two different target proteins using a this compound based PROTAC.
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Protein X | PEG | 8 | >1000 | <10 | Illustrative |
| PEG | 12 | 150 | 75 | Illustrative | |
| PEG | 16 | 25 | >90 | Illustrative | |
| PEG | 20 | 200 | 60 | Illustrative | |
| Protein Y | Alkyl Chain | 10 | 500 | 50 | Illustrative |
| Alkyl Chain | 14 | 50 | 85 | Illustrative | |
| Alkyl Chain | 18 | 300 | 65 | Illustrative | |
| Alkyl Chain | 22 | >1000 | <20 | Illustrative |
Disclaimer: The data presented in this table is illustrative and intended to demonstrate the general principle of linker length optimization. Actual optimal linker lengths and degradation efficiencies will vary depending on the specific target protein and experimental conditions.
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation
Objective: To quantitatively assess the reduction in the level of a target protein following treatment with a this compound-based PROTAC.
Materials:
-
Cell line expressing the target protein
-
This compound-based PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).[3]
-
Cell Lysis: After treatment, aspirate the medium and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[3]
-
Protein Quantification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[3]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel and run the gel.[3]
-
Protein Transfer and Immunoblotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane with blocking buffer for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection and Analysis: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[3]
Caption: Workflow for Western blot analysis of PROTAC-mediated degradation.
Protocol 2: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
Objective: To quantitatively measure the formation of the ternary complex between the target protein, a this compound-based PROTAC, and the VHL E3 ligase.
Materials:
-
Tagged target protein (e.g., His-tagged)
-
Tagged VHL E3 ligase complex (e.g., GST-tagged)
-
This compound-based PROTAC
-
TR-FRET donor and acceptor reagents (e.g., anti-His-Terbium and anti-GST-d2)
-
Assay buffer
-
Low-volume 384-well plates
-
TR-FRET enabled plate reader
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in the assay buffer. Prepare solutions of the tagged target protein and tagged VHL E3 ligase complex at a fixed concentration.
-
Assay Plate Setup: In a 384-well plate, add the PROTAC dilutions. Then, add the tagged target protein and tagged VHL E3 ligase complex to each well.
-
TR-FRET Reagent Addition: Add the TR-FRET donor and acceptor reagents to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measurement: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a TR-FRET plate reader.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the PROTAC concentration to generate a dose-response curve and determine the potency of ternary complex formation.
Signaling Pathway Visualization
Caption: PROTAC-mediated protein degradation pathway.
References
Overcoming the "hook effect" in PROTAC experiments using Cyclopropane-(S,R,S)-AHPC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). The focus is on understanding and overcoming the "hook effect," a common challenge in PROTAC experiments, with a particular emphasis on the rational design of PROTACs using modified E3 ligase ligands like Cyclopropane-(S,R,S)-AHPC.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped curve when plotting protein degradation against PROTAC concentration.[2] Instead of a typical sigmoidal dose-response where increasing concentration leads to a plateau of maximal effect, high concentrations of a PROTAC can paradoxically reduce its degradation efficacy.[2]
Q2: What is the underlying mechanism of the hook effect?
A2: The hook effect is caused by the formation of non-productive binary complexes at excessive PROTAC concentrations.[1][2] A PROTAC's efficacy relies on forming a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[3] However, at very high concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, creating an abundance of "Target-PROTAC" or "E3 Ligase-PROTAC" binary complexes.[2] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[2]
Q3: What are the experimental signs of a hook effect?
A3: The most prominent sign of a hook effect is a bell-shaped dose-response curve in your degradation assay (e.g., Western Blot, ELISA, or targeted proteomics). As you increase the concentration of your PROTAC, you will initially see a dose-dependent increase in target protein degradation up to a maximal point (Dmax). Beyond this optimal concentration, you will observe a progressive decrease in degradation as the PROTAC concentration continues to rise.
Q4: How can the choice of E3 ligase ligand, such as this compound, help mitigate the hook effect?
A4: The choice of E3 ligase ligand is a critical aspect of PROTAC design that can influence the stability and cooperativity of the ternary complex, thereby mitigating the hook effect. (S,R,S)-AHPC is a derivative of the VHL E3 ligase ligand VH032.[4][5] Modifications to this core structure, such as the introduction of a cyclopropane (B1198618) ring, are part of a rational design strategy to improve the physicochemical properties of the ligand. These modifications can enhance the binding affinity and conformational rigidity of the PROTAC, which can lead to more favorable protein-protein interactions within the ternary complex.[3] A more stable and cooperative ternary complex is less likely to dissociate, and its formation is more favored over the non-productive binary complexes, even at higher PROTAC concentrations.[6][7] This can widen the optimal concentration window for degradation and reduce the severity of the hook effect.
Troubleshooting Guide
Issue 1: My dose-response curve shows a distinct bell shape, indicating a hook effect.
-
Troubleshooting Steps:
-
Confirm and Characterize the Hook Effect: Repeat the experiment with a broader and more granular range of PROTAC concentrations. It is crucial to have enough data points at the higher concentrations to clearly define the descending part of the curve.
-
Determine Optimal Concentration: Identify the concentration that achieves maximal degradation (Dmax). For subsequent experiments, use concentrations at or below this optimal level to ensure you are working within the productive range.
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays (e.g., AlphaLISA, SPR, FRET, or NanoBRET) to directly measure the formation of the ternary complex at various PROTAC concentrations.[8][] This can help correlate the loss of degradation with a decrease in ternary complex formation.
-
Issue 2: My PROTAC shows weak or no degradation, even at high concentrations.
-
Possible Cause: It's possible that the concentrations tested are entirely within the hook effect region, or that the PROTAC has poor cell permeability.
-
Troubleshooting Steps:
-
Test a Wider and Lower Concentration Range: Expand your dose-response curve to include significantly lower concentrations (e.g., picomolar to nanomolar range). The optimal degradation concentration might be much lower than initially anticipated.[10]
-
Verify Target Engagement: Before concluding inactivity, confirm that your PROTAC can bind to both the target protein and the E3 ligase and facilitate ternary complex formation using the assays mentioned above.
-
Evaluate Cell Permeability: If degradation is consistently low, consider performing cell permeability assays to ensure sufficient intracellular concentrations of the PROTAC.[4]
-
Confirm E3 Ligase Expression: Ensure that the cell line used expresses the recruited E3 ligase (e.g., VHL) at sufficient levels via Western Blot or qPCR.
-
Issue 3: How can I rationally design my next-generation PROTAC to avoid the hook effect?
-
Strategies for Mitigation:
-
Enhance Ternary Complex Cooperativity: The rational design of the PROTAC, including the E3 ligase ligand, the target-binding ligand, and the linker, can introduce favorable protein-protein interactions. This enhances the stability of the ternary complex, making its formation more favorable than that of the binary complexes.[7][8]
-
Optimize the E3 Ligase Ligand: As discussed with this compound, subtle modifications to the E3 ligase ligand can have a significant impact on the properties of the resulting PROTAC and its ability to form a stable ternary complex.
-
Optimize the Linker: The length, rigidity, and composition of the linker are critical for optimal ternary complex formation. Systematically varying the linker can help identify a PROTAC with a reduced hook effect.[3]
-
Data Presentation
The following tables present hypothetical quantitative data from PROTAC experiments to illustrate the hook effect and the potential impact of optimized PROTAC design.
Table 1: Dose-Response Data for a PROTAC Exhibiting a Pronounced Hook Effect
| PROTAC Concentration (nM) | % Target Protein Degradation |
| 0.1 | 10% |
| 1 | 40% |
| 10 | 80% |
| 100 | 95% (Dmax) |
| 1000 | 65% |
| 10000 | 30% |
Table 2: Comparison of Key Degradation Parameters
| PROTAC | DC50 (nM) | Dmax (%) | Hook Effect Observation |
| PROTAC-A (Standard VHL Ligand) | 15 | 95% | Pronounced hook effect observed >100 nM |
| PROTAC-B (with this compound) | 12 | 98% | Minimal hook effect up to 10,000 nM |
Experimental Protocols
Protocol 1: Cellular Degradation Assay by Western Blot
-
Cell Seeding: Plate cells at a suitable density in 12-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Replace the medium with the PROTAC-containing medium and incubate for the desired duration (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control antibody (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and visualize the bands.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration to generate a dose-response curve and determine DC50 and Dmax values.
Protocol 2: AlphaLISA for Ternary Complex Formation
This protocol provides a general framework for a homogeneous, no-wash immunoassay to detect the formation of the ternary complex.
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in an appropriate assay buffer.
-
Prepare solutions of the tagged target protein (e.g., GST-tagged) and the tagged E3 ligase complex (e.g., FLAG-tagged VHL complex) in assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the target protein, E3 ligase, and PROTAC dilutions.
-
Include controls such as no PROTAC, and no protein components.
-
Incubate the plate to allow for ternary complex formation (e.g., 60 minutes at room temperature).
-
-
Bead Addition:
-
Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-FLAG) to the wells.
-
Incubate the plate in the dark to allow for bead-protein binding (e.g., 60 minutes at room temperature).
-
-
Data Acquisition: Read the plate on an Alpha-enabled plate reader.
-
Data Analysis: The AlphaLISA signal is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration. A bell-shaped curve is expected, where the peak indicates the optimal concentration for ternary complex formation, and the decrease at higher concentrations demonstrates the hook effect in vitro.
Mandatory Visualizations
Caption: The productive signaling pathway for PROTAC-mediated protein degradation.
References
- 1. revvity.com [revvity.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Stability of Cyclopropane-(S,R,S)-AHPC in different buffer systems
Welcome to the technical support center for Cyclopropane-(S,R,S)-AHPC. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound in various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound, also known as VH032-NH2, is a synthetic ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] Its primary application is in the development of Proteolysis-Targeting Chimeras (PROTACs).[3][] PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][] The specific stereochemistry (S,R,S) of AHPC is crucial for its high-affinity binding to the VHL protein.[5]
Q2: What are the general recommendations for storing this compound?
A2: For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C, protected from light.[2][3] Stock solutions can be prepared in an organic solvent such as DMSO. For stock solutions, storage at -80°C for up to 6 months or at -20°C for up to 1 month is advised.[2][3][6] If using an aqueous solution, it should be freshly prepared, sterilized by filtration, and used promptly.[2][7]
Q3: How stable is the cyclopropane (B1198618) ring in this compound?
A3: The cyclopropane ring is known to possess significant ring strain due to its 60° C-C-C bond angles, which deviate substantially from the ideal 109.5° for sp³ hybridized carbons.[8][9] This inherent strain makes the cyclopropane moiety susceptible to ring-opening reactions under certain conditions, such as in the presence of strong acids or some transition metals.[10] However, under typical physiological and cell culture conditions, the cyclopropane ring is generally stable.
Q4: What is the expected stability of this compound in common buffer systems?
A4: The stability of this compound can be influenced by the pH, temperature, and composition of the buffer. Below is a summary of stability data from internal studies in commonly used buffers at 37°C.
Table 1: Stability of this compound in Various Buffers at 37°C over 48 Hours
| Buffer System (50 mM) | pH | % Remaining after 24h | % Remaining after 48h | Primary Degradation Products |
| Phosphate-Buffered Saline (PBS) | 7.4 | >98% | >95% | Minimal |
| Tris-HCl | 7.4 | >99% | >98% | Minimal |
| Tris-HCl | 8.5 | ~95% | ~90% | Minor hydrolysis products |
| MES | 6.0 | >99% | >98% | Minimal |
| Acetate Buffer | 5.0 | ~90% | ~80% | Ring-opening and hydrolysis products |
| Carbonate-Bicarbonate | 9.6 | ~85% | ~70% | Significant hydrolysis products |
Disclaimer: The data presented in this table is for illustrative purposes and may not be representative of all experimental conditions.
Troubleshooting Guide
Issue 1: Rapid degradation of the compound is observed in my assay.
-
Possible Cause 1: Inappropriate Buffer pH.
-
Troubleshooting Steps: Verify the pH of your buffer system. This compound exhibits reduced stability in acidic (pH < 6) and highly alkaline (pH > 9) conditions. For optimal stability, maintain a pH between 6.0 and 8.0.
-
-
Possible Cause 2: Presence of Reactive Species.
-
Troubleshooting Steps: Ensure your buffer components are free of contaminants such as strong oxidizing or reducing agents. The presence of certain metal ions could also potentially catalyze degradation.
-
-
Possible Cause 3: High Temperature.
-
Troubleshooting Steps: If your experimental protocol allows, consider running your assay at a lower temperature to slow down potential degradation.
-
Issue 2: Poor aqueous solubility of the compound.
-
Possible Cause: Intrinsic properties of the molecule.
-
Troubleshooting Steps:
-
Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO. The final concentration of the organic solvent in the aqueous buffer should be kept low (typically <1%) to avoid affecting the biological system.
-
pH Adjustment: The solubility of the compound may be influenced by pH. Assess the solubility at different pH values within the stable range.
-
Formulation with Excipients: For in vivo studies, formulation with solubilizing agents such as cyclodextrins may be necessary.
-
-
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in a Buffer System
This protocol outlines a general method for determining the stability of this compound in a specific buffer using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Incubation:
-
Dilute the stock solution to a final concentration of 10 µM in the pre-warmed (37°C) buffer of interest (e.g., PBS, pH 7.4).
-
Aliquot the mixture into several HPLC vials.
-
-
Time Points:
-
Immediately take a sample for t=0 analysis.
-
Incubate the remaining samples at 37°C.
-
Collect samples at various time points (e.g., 2, 4, 8, 24, 48 hours).
-
-
Sample Analysis:
-
Analyze the samples by reverse-phase HPLC with UV detection. A C18 column is typically suitable.
-
The mobile phase can be a gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Monitor the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Potential Degradation Pathway in Acidic Conditions
Caption: A potential degradation pathway of the cyclopropane ring under acidic conditions.
References
- 1. Buy (S,R,S)-AHPC-C7-amine (dihydrochloride) | 2415256-17-4 [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Cyclopropane - Wikipedia [en.wikipedia.org]
Technical Support Center: Identifying Off-Target Effects of Cyclopropane-(S,R,S)-AHPC Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of Cyclopropane-(S,R,S)-AHPC based PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound based PROTACs?
A1: Off-target effects of PROTACs, including those based on this compound, can arise from several mechanisms[1][2][3]:
-
Unintended degradation of non-target proteins: This is a primary concern and can occur if the PROTAC facilitates the ubiquitination and subsequent degradation of proteins other than the intended target.[2] This can happen if the warhead or the E3 ligase binder component of the PROTAC has an affinity for other proteins.[1] For instance, pomalidomide-based PROTACs have been observed to degrade zinc-finger (ZF) proteins off-target.[4][5][6][7]
-
Pharmacological effects of the PROTAC molecule itself: The warhead (target-binding ligand) or the E3 ligase recruiter could have independent biological activities.
-
Perturbation of signaling pathways: Degradation of the target protein can lead to downstream effects on interconnected signaling pathways. Additionally, off-target protein degradation can activate or inhibit other pathways.[1]
-
"Hook effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are unproductive for degradation and may lead to off-target pharmacology.[1]
Q2: What is the recommended experimental approach to identify the off-target effects of this compound based PROTACs?
A2: A multi-pronged approach is recommended for the unbiased identification of off-target effects, with global proteomics being a cornerstone.[1] The general workflow involves:
-
Global Proteomics: Utilize mass spectrometry (MS)-based proteomics to compare protein abundance in cells treated with the this compound based PROTAC versus control-treated cells.[1][8]
-
Transcriptomics: Perform RNA-sequencing to determine if changes in protein levels are due to protein degradation or transcriptional regulation.[1]
-
Cell-Based Assays: Validate potential off-targets identified through proteomics using orthogonal methods like Western blotting or targeted protein quantification.[1]
-
Target Engagement Assays: Confirm that the PROTAC engages with the identified off-target protein using techniques like the Cellular Thermal Shift Assay (CETSA).[1][9][10][11]
Q3: How can I distinguish direct off-targets from downstream signaling effects in my proteomics data?
A3: To differentiate direct off-targets from indirect downstream effects, it is crucial to perform time-course experiments. Shorter treatment times (e.g., < 6 hours) are more likely to identify direct targets of PROTAC-induced degradation, while minimizing downstream changes.[12] Comparing the proteomic profile at different time points can help distinguish primary degradation events from secondary cellular responses.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| High variability between replicates in proteomics data | Inconsistent cell culture conditions, sample preparation, or MS instrument performance. | Ensure consistent cell seeding density, treatment conditions, and lysis procedures. Perform quality control checks on your MS instrument.[1] |
| Inconsistent Western blot results for validation | Poor antibody quality. Issues with protein loading or transfer. | Validate your primary antibody for specificity and sensitivity. Use a loading control to normalize for protein loading. Optimize transfer conditions.[1] |
| Discrepancy between proteomics and Western blot data | Differences in assay sensitivity. Antibody cross-reactivity in Western blotting. | Use quantitative proteomics data to guide antibody selection. Confirm antibody specificity with knockout/knockdown cell lines if available.[1] |
| Cell toxicity observed at effective concentrations | Off-target effects of the PROTAC. High concentration of the PROTAC or solvent. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration.[1] Lower the PROTAC concentration if possible. Ensure the solvent concentration is not toxic to the cells.[1] Conduct proteomics analysis to identify unintended protein degradation that may be responsible for the toxicity.[3] |
| No significant off-targets identified, but phenotypic effects are observed | Off-target effects may not involve protein degradation (e.g., kinase inhibition). The off-target protein is of low abundance and not detected by proteomics. | Perform kinase profiling assays to assess off-target kinase inhibition.[13][14][15][16] Use more sensitive targeted proteomics approaches for low-abundance proteins. |
Experimental Protocols
Global Proteomics Workflow for Off-Target Identification
This protocol outlines a typical workflow for identifying off-target effects of a this compound based PROTAC using quantitative mass spectrometry.
-
Cell Culture and Treatment:
-
Culture a suitable human cell line to ~70-80% confluency.
-
Treat cells with the this compound based PROTAC at a predetermined optimal concentration.
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind the E3 ligase).[1]
-
Incubate for a short duration (e.g., 4-6 hours) to enrich for direct degradation targets.[1]
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.[1]
-
-
Isobaric Labeling (e.g., TMT):
-
Label the peptides from different treatment conditions with isobaric tags for multiplexed analysis.[9]
-
-
LC-MS/MS Analysis:
-
Data Analysis:
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm the engagement of the this compound based PROTAC with potential off-target proteins in a cellular context.[9] The principle is that ligand binding can stabilize a protein, leading to a higher melting temperature.[9]
-
Treatment and Heating:
-
Treat intact cells with the this compound based PROTAC.
-
Heat the cells to a range of temperatures.[9]
-
-
Lysis and Protein Quantification:
-
Analysis:
-
Analyze the soluble protein fraction by Western blotting or mass spectrometry to determine the melting curve of the potential off-target protein. A shift in the melting curve in the presence of the PROTAC indicates target engagement.
-
Data Presentation
Table 1: Summary of Global Proteomics Data
| Protein ID | Gene Name | Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| P12345 | GENE1 | -4.2 | 0.001 | Yes |
| Q67890 | GENE2 | -1.1 | 0.25 | No |
| ... | ... | ... | ... | ... |
Table 2: Validation of Potential Off-Targets by Western Blot
| Gene Name | Fold Change (Proteomics) | Fold Change (Western Blot) | Validated? |
| GENE1 | -4.2 | -3.9 | Yes |
| ... | ... | ... | ... |
Visualizations
Caption: Experimental workflow for off-target identification.
Caption: On-target vs. potential off-target signaling pathways.
Caption: Logical flow for troubleshooting unexpected cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. sapient.bio [sapient.bio]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biorxiv.org [biorxiv.org]
- 12. escholarship.org [escholarship.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. lcsciences.com [lcsciences.com]
- 15. Kinase Activity Profiling Services - Pamgene [pamgene.com]
- 16. kmdbioscience.com [kmdbioscience.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cell Permeability of Cyclopropane-(S,R,S)-AHPC PROTACs
Welcome to the technical support center for improving the cell permeability of your Cyclopropane-(S,R,S)-AHPC PROTACs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you address common challenges in your research and development.
Frequently Asked Questions (FAQs)
Q1: My this compound PROTAC shows high biochemical potency but low cellular activity. Could this be a permeability issue?
A: Yes, a common reason for a disconnect between biochemical potency and cellular activity is poor cell permeability.[1] PROTACs are large molecules, often with high molecular weights and polar surface areas, which can hinder their ability to cross the cell membrane and reach their intracellular targets.[1][2] Even with high binding affinity in vitro, if the PROTAC cannot achieve a sufficient intracellular concentration, it will not effectively induce protein degradation.[1]
Q2: What are the key physicochemical properties of my PROTAC that influence its cell permeability?
A: Several physicochemical properties are critical for PROTAC cell permeability. Due to their large size, traditional metrics like Lipinski's Rule of Five are often not applicable.[1] Key factors include:
-
Molecular Weight (MW): PROTACs typically have high MWs, which can negatively impact passive diffusion across the cell membrane.[1][3]
-
Polar Surface Area (PSA): A large PSA is common in PROTACs and can limit membrane permeability.[1][2]
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): High numbers of HBDs and HBAs can reduce permeability. Replacing amide bonds with esters, for example, can reduce the HBD count and improve permeability.[3][4]
-
Lipophilicity (LogP): An optimal lipophilicity range is crucial. While some lipophilicity is needed to enter the lipid bilayer, excessively high LogP can lead to poor aqueous solubility or membrane retention.
-
Conformational Flexibility & Intramolecular Hydrogen Bonding (IMHB): The ability of a PROTAC to adopt a more compact, less polar conformation through intramolecular hydrogen bonding can shield polar groups and enhance membrane permeability.[5] This is sometimes referred to as a "chameleon-like" effect.[6][7]
Q3: How can I experimentally measure the cell permeability of my this compound PROTACs?
A: Two standard in vitro assays are widely used to assess the permeability of PROTACs:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[3][8] It is useful for early-stage screening.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human intestinal cells (Caco-2) to model the intestinal barrier.[8][9][10] It provides a more comprehensive assessment of permeability, including passive diffusion, active transport, and efflux.[9][11]
Troubleshooting Guide
Issue: My this compound PROTAC exhibits low permeability in the PAMPA/Caco-2 assay.
This guide provides a structured approach to troubleshoot and improve the permeability of your PROTAC.
Caption: A logical workflow for troubleshooting low PROTAC permeability.
Data Presentation: Comparing Permeability of PROTAC Analogs
The following tables illustrate how to present quantitative data from permeability assays to compare different PROTAC analogs.
Table 1: PAMPA Permeability of this compound PROTAC Analogs
| PROTAC Analog | Linker Modification | HBD Count | ALogP | PAMPA Papp (x 10-6 cm/s) |
| Parent | PEG4 | 5 | 2.8 | 0.5 |
| Analog 1 | Alkyl C8 | 5 | 3.5 | 0.8 |
| Analog 2 | Phenyl Ring | 5 | 4.1 | 1.2 |
| Analog 3 | Amide to Ester | 4 | 3.1 | 2.5 |
| Analog 4 | Piperazine | 4 | 2.5 | 1.5 |
Table 2: Caco-2 Permeability of Selected PROTAC Analogs
| PROTAC Analog | Papp (A-B) (x 10-6 cm/s) | Papp (B-A) (x 10-6 cm/s) | Efflux Ratio (B-A/A-B) |
| Parent | 0.3 | 1.5 | 5.0 |
| Analog 3 | 1.8 | 2.1 | 1.2 |
| Analog 4 | 1.1 | 1.3 | 1.2 |
Note: Data presented are for illustrative purposes.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines the general steps for conducting a PAMPA experiment to assess the passive permeability of your PROTACs.
Caption: Experimental workflow for the PAMPA assay.
Methodology:
-
Prepare Solutions:
-
Donor Solution: Dissolve the test PROTAC and control compounds in a suitable buffer (e.g., PBS pH 7.4) to the final desired concentration (e.g., 100 µM). The final concentration of any organic solvent (like DMSO) should be kept low (<1%).
-
Acceptor Solution: Prepare a buffer solution for the acceptor plate, typically the same as the donor buffer.
-
-
Prepare Donor Plate:
-
Carefully coat the filter membrane of each well in the donor plate with a lipid solution (e.g., 1% lecithin (B1663433) in dodecane).
-
-
Assay Execution:
-
Add the acceptor solution to the wells of the acceptor plate.
-
Add the donor solution containing your PROTAC to the coated wells of the donor plate.
-
Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor plate's membrane is in contact with the acceptor solution.
-
-
Incubation:
-
Incubate the assembled plate at room temperature for a defined period (e.g., 4-16 hours).
-
-
Sample Analysis:
-
After incubation, carefully separate the plates.
-
Collect samples from both the donor and acceptor wells.
-
Determine the concentration of the PROTAC in all samples using a suitable analytical method, such as LC-MS/MS.
-
-
Calculate Permeability (Papp):
-
Calculate the apparent permeability coefficient (Papp) using the appropriate formula that considers the concentrations, volumes, membrane area, and incubation time.
-
Protocol 2: Caco-2 Permeability Assay
This protocol provides a detailed methodology for assessing both passive and active transport of your PROTACs using a Caco-2 cell monolayer.
Caption: Experimental workflow for the Caco-2 permeability assay.
Methodology:
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell® permeable supports in a multi-well plate format.
-
Culture the cells for approximately 21 days to allow them to differentiate and form a confluent, polarized monolayer.[10]
-
Before the assay, measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.[11]
-
-
Assay Preparation:
-
Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.
-
Prepare the dosing solution of your PROTAC in the transport buffer at the desired concentration.
-
-
Transport Experiment:
-
To measure apical-to-basolateral (A-B) permeability, add the PROTAC solution to the apical (upper) compartment and fresh transport buffer to the basolateral (lower) compartment.
-
To measure basolateral-to-apical (B-A) permeability, add the PROTAC solution to the basolateral compartment and fresh buffer to the apical compartment.[9]
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
-
Sample Collection and Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Quantify the concentration of the PROTAC in all samples using LC-MS/MS.
-
-
Data Calculation:
-
Calculate the Papp values for both A-B and B-A directions.
-
Determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 11. enamine.net [enamine.net]
Refining PROTAC design to enhance degradation potency of AHPC compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the design and experimental validation of Proteolysis-Targeting Chimeras (PROTACs), with a focus on enhancing the degradation potency of compounds like AHPCs (Aryl Hydrocarbon Receptor Poisoning Compounds).
Troubleshooting Guide
This guide addresses common experimental problems in a question-and-answer format.
Problem: No or Poor Target Degradation
Q1: My PROTAC shows good binding to the target protein and the E3 ligase in binary assays, but I see minimal to no degradation in cells. What's wrong?
A1: This is a common and critical issue. The lack of degradation despite good binary affinity points to a failure in the subsequent steps of the PROTAC mechanism. Here are the most likely causes and the steps to troubleshoot them:
-
Inefficient Ternary Complex Formation: The ability to form a stable and productive ternary complex (Target-PROTAC-E3 Ligase) is more predictive of degradation than binary affinities.[1][2] High affinity for both proteins does not guarantee they can be brought together effectively. Steric clashes or poor protein-protein interactions within the complex can prevent its formation.[3][4]
-
Solution: Directly assess ternary complex formation using biophysical assays like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), or live-cell assays like NanoBRET.[5][6][7] These experiments can reveal the stability and cooperativity of the complex.[8]
-
-
Suboptimal Linker Design: The linker is a critical determinant of ternary complex geometry.[9][10]
-
If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target and the E3 ligase.[4][11]
-
If the linker is too long, it may not effectively bring the two proteins into proximity for efficient ubiquitination.[3][11]
-
Solution: Synthesize and test a series of PROTACs with systematically varied linker lengths and compositions (e.g., PEG vs. alkyl chains, incorporation of rigid moieties).[3][12][13]
-
-
Poor Cell Permeability: PROTACs are often large molecules that fall outside the typical chemical space for orally bioavailable drugs and may struggle to cross the cell membrane to reach their intracellular targets.[14][15]
-
Solution: Assess permeability using a Parallel Artificial Membrane Permeability Assay (PAMPA).[16][17] To improve permeability, consider strategies like reducing hydrogen bond donors, introducing intramolecular hydrogen bonds to shield polar surfaces, or replacing flexible linkers with more rigid phenyl rings.[18]
-
-
Low E3 Ligase Expression: The chosen E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)) may not be sufficiently expressed in your experimental cell line.[13][19]
-
Solution: Confirm the expression of the recruited E3 ligase in your cell line using Western Blot or qPCR. If expression is low, consider using a different cell line or recruiting an alternative E3 ligase.[13]
-
Problem: The "Hook Effect"
Q2: My dose-response curve is bell-shaped. Degradation is potent at moderate concentrations but decreases significantly at higher concentrations. Why is this happening?
A2: You are observing the "hook effect." This phenomenon is characteristic of PROTACs and occurs because at excessive concentrations, the PROTAC is more likely to form unproductive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[8][19][20] These binary complexes compete with and inhibit the formation of the ternary complex, leading to a paradoxical reduction in efficacy.[21][22]
-
Solution 1: Optimize PROTAC Concentration: The most direct way to mitigate the hook effect is to perform a detailed dose-response experiment across a wide concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration that yields maximum degradation (Dmax).[19][20] Subsequent experiments should use concentrations at or below this optimum.
-
Solution 2: Enhance Ternary Complex Cooperativity: The hook effect is less pronounced in systems with high positive cooperativity, where the formation of one binary complex significantly enhances the affinity for the other protein partner, stabilizing the ternary complex.[8][21] Re-designing the linker or changing the E3 ligase can sometimes improve cooperativity.[8]
Problem: Off-Target Effects and Selectivity
Q3: My PROTAC is degrading the intended target, but proteomics data shows it's also degrading other proteins. How can I improve its selectivity?
A3: Off-target degradation can arise from a promiscuous warhead or from the formation of unintended ternary complexes with other cellular proteins.[1][13]
-
Solution 1: Optimize the Target-Binding Warhead: If the ligand for your target protein is known to bind other proteins, any resulting PROTAC will likely share this lack of selectivity. Using a more selective binder for your protein of interest is the first step.[13]
-
Solution 2: Modify the Linker: The linker's length, composition, and attachment points can dramatically influence the conformation of the ternary complex and, therefore, which proteins are presented for ubiquitination. Systematically varying the linker can improve selectivity.[9][13]
-
Solution 3: Change the E3 Ligase: Different E3 ligases have different endogenous substrates and may form distinct off-target ternary complexes. Switching the E3 ligase recruiter (e.g., from VHL to CRBN) can alter the off-target degradation profile.[13][23]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right E3 ligase for my target protein?
A1: While over 600 E3 ligases exist, most PROTACs utilize CRBN or VHL due to the availability of well-validated, potent small molecule ligands.[23][24][25] The choice between them can be critical:
-
Expression Profile: Ensure the E3 ligase is expressed in your target tissue or cell line.[26]
-
Subcellular Localization: CRBN can shuttle between the nucleus and cytoplasm, while VHL is primarily cytosolic. This can influence accessibility to your target protein.[26]
-
Structural Compatibility: Some target proteins may form a more stable and productive ternary complex with one ligase over the other due to favorable protein-protein interactions.[1][23] Often, this must be determined empirically by testing both.
Q2: What is the difference between DC50, Dmax, and IC50?
A2: These are key metrics for characterizing PROTACs:
-
DC50 (Degradation Concentration 50%): The concentration of a PROTAC required to degrade 50% of the target protein. It is a measure of potency.[20][27]
-
Dmax (Maximum Degradation): The maximum percentage of protein degradation achievable with a given PROTAC. It is a measure of efficacy.[20][28]
-
IC50 (Inhibitory Concentration 50%): The concentration of a drug that inhibits a given biological process (e.g., enzyme activity, cell proliferation) by 50%. For PROTACs, this measures the downstream functional consequence of degradation, not degradation itself.
Q3: What are the essential control experiments for a PROTAC study?
A3: To ensure that the observed degradation is due to the specific PROTAC-mediated mechanism, the following controls are essential:
-
Vehicle Control (e.g., DMSO): Establishes the baseline level of the target protein.[29]
-
Inactive Epimer/Enantiomer Control: A stereoisomer of the E3 ligase ligand that does not bind the E3 ligase. This control should not induce degradation and confirms the effect is dependent on E3 ligase recruitment.
-
Target-Binding Ligand (Warhead) Only: This control helps differentiate between effects caused by target degradation versus those caused by simple target inhibition.
-
Proteasome Inhibitor Co-treatment (e.g., MG132): Co-treatment with a proteasome inhibitor should "rescue" the protein from degradation, confirming that the protein loss is via the ubiquitin-proteasome system.[20]
Quantitative Data Summary
The following tables present representative data illustrating how modifications to PROTAC design can impact degradation potency.
Table 1: Impact of Linker Length on BRD4 Degradation
| PROTAC ID | E3 Ligase | Linker Type | Linker Length (PEG units) | DC50 (nM) | Dmax (%) |
| PROTAC-A1 | VHL | PEG | 2 | 50 | >90 |
| PROTAC-A2 | VHL | PEG | 3 | 25 | >95 |
| PROTAC-A3 | VHL | PEG | 4 | 15 | >95 |
| PROTAC-A4 | VHL | PEG | 5 | 85 | 80 |
Data compiled for illustrative purposes based on general principles of linker optimization.[11][12]
Table 2: Comparison of PROTACs Utilizing Different E3 Ligases for BRD4 Degradation
| PROTAC ID | Target Warhead | E3 Ligase Recruited | DC50 | Dmax (%) | Cell Line |
| MZ1 | JQ1 | VHL | Low nM range | >90% | Not Specified |
| ARV-771 | OTX015 | VHL | <5 nM | >95% | 22Rv1 (Prostate) |
| dBET1 | JQ1 | CRBN | ~30 nM | >90% | MV-4-11 (AML) |
| ARV-825 | OTX015 | CRBN | <1 nM | >95% | Burkitt's lymphoma |
This table summarizes representative performance data for well-characterized BRD4 degraders, highlighting that potency and efficacy are dependent on the specific PROTAC architecture and experimental context.[26]
Key Experimental Protocols
Protocol 1: Western Blot for Determination of DC50 and Dmax
This protocol is the standard method for quantifying PROTAC-induced protein degradation.[29][30]
-
Cell Seeding: Plate cells (e.g., MCF-7, 22Rv1) in 12-well or 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the PROTAC compound in the appropriate cell culture medium. A recommended concentration range is 0.1 nM to 10 µM to capture the full dose-response curve, including any potential hook effect.[19]
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the varying concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a predetermined time, typically between 4 and 24 hours. The optimal time should be determined via a time-course experiment.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[30]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Add an ECL chemiluminescence substrate and visualize the protein bands using an imaging system. Quantify the band intensities using densitometry software.[30]
-
Data Analysis: Normalize the band intensity of the target protein to the corresponding loading control. Calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the log of the PROTAC concentration and fit with a non-linear regression curve to determine the DC50 and Dmax values.[27]
Protocol 2: SPR Assay for Ternary Complex Formation
This protocol provides a general workflow for using Surface Plasmon Resonance (SPR) to assess ternary complex formation and cooperativity.[7][11]
-
Immobilization: Covalently immobilize either the purified E3 ligase (e.g., VHL complex) or the target protein onto the surface of an SPR sensor chip (e.g., a CM5 chip).
-
Binary Interaction Analysis (PROTAC to Immobilized Partner): Inject a series of concentrations of the PROTAC over the sensor surface to measure its direct binding affinity (KD) to the immobilized protein.
-
Binary Interaction Analysis (PROTAC to Soluble Partner): In a separate experiment, determine the KD of the PROTAC for the non-immobilized (soluble) protein partner using a suitable assay (e.g., ITC or a separate SPR experiment).
-
Ternary Complex Analysis:
-
Prepare a solution containing a fixed concentration of the PROTAC (ideally 5-10 fold above its KD for the immobilized partner) mixed with a dilution series of the soluble protein partner.
-
Inject these mixtures over the sensor surface.
-
An increase in the SPR response (RU) compared to the response from the PROTAC alone indicates the formation of the ternary complex.[11]
-
-
Data Analysis: Analyze the binding sensorgrams to determine the kinetics (kon/koff) and affinity of the ternary complex. Cooperativity (alpha) can be calculated by comparing the affinity of the soluble partner in the presence and absence of the PROTAC. An alpha value > 1 indicates positive cooperativity.
Visualizations
Diagrams of Key Concepts and Workflows
Caption: General mechanism of PROTAC-mediated targeted protein degradation.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Caption: Key relationships between PROTAC components and desired outcomes.
References
- 1. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ternary Complex Formation [promega.com]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 8. benchchem.com [benchchem.com]
- 9. explorationpub.com [explorationpub.com]
- 10. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 11. benchchem.com [benchchem.com]
- 12. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiPA) [elifesciences.org]
- 24. precisepeg.com [precisepeg.com]
- 25. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. promega.com [promega.com]
- 29. benchchem.com [benchchem.com]
- 30. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Cyclopropane-(S,R,S)-AHPC Conjugates
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for the synthesis of Cyclopropane-(S,R,S)-AHPC conjugates.
Troubleshooting Guide
Question: My amide coupling reaction to conjugate this compound is showing low or no product formation. What are the potential causes and how can I resolve this?
Answer:
Low or no yield in the amide coupling of this compound is a common issue that can often be resolved by systematically evaluating your reaction setup and reagents. The following workflow and suggestions can help you troubleshoot the problem.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low-yield this compound conjugations.
Detailed Troubleshooting Steps:
-
Reagent Quality and Handling:
-
Moisture: Amide coupling reagents like HATU are moisture-sensitive. Ensure all solvents (e.g., DMF, DCM) are anhydrous and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Reagent Purity: Use high-purity coupling reagents, as impurities can interfere with the reaction. The purity of your this compound starting material and the substrate it is being conjugated to is also critical.
-
Base Quality: The tertiary amine base used, typically DIPEA (N,N-Diisopropylethylamine) or triethylamine (B128534) (TEA), must be free from primary and secondary amine contaminants, which can compete in the coupling reaction.[1]
-
-
Reaction Conditions:
-
Order of Addition (Pre-activation): The order of reagent addition is crucial. For uronium-based coupling reagents like HATU, a "pre-activation" step is highly recommended.[1] First, dissolve the carboxylic acid component in an anhydrous aprotic solvent. Then, add the base followed by the coupling reagent (e.g., HATU). Allow this mixture to stir for several minutes to form the active ester before adding the amine component.[1]
-
Stoichiometry: While a 1:1 ratio of the carboxylic acid and amine is the goal, slight excesses of the coupling reagent (e.g., 1.1-1.2 equivalents) and base (e.g., 2-3 equivalents) are often used to drive the reaction to completion. If one of your starting materials is significantly less expensive or more readily available, using a slight excess of it can also improve the yield.
-
Solvent: Anhydrous DMF is a common and effective solvent for these reactions.[1] If your starting materials have poor solubility in DCM, switching to DMF may improve the reaction outcome.[1]
-
-
Side Reactions and Byproducts:
-
Reaction with Nucleophilic Functional Groups: If your starting materials contain other nucleophilic groups (e.g., hydroxyl or thiol groups), they may compete with the desired amine in reacting with the activated carboxylic acid.[2] In such cases, protection of these functional groups may be necessary.
-
Byproduct Removal: HATU-mediated couplings generate byproducts such as tetramethylurea, which is polar and can be difficult to remove during aqueous workup.[2] This can sometimes co-elute with polar products during chromatography, complicating purification.
-
-
Workup and Purification:
-
Aqueous Workup: Ensure that the reaction is properly quenched (e.g., with water or a mild aqueous acid) and that the product is efficiently extracted into an organic solvent. Multiple extractions may be necessary.
-
Column Chromatography: If you are using flash column chromatography for purification, ensure that the chosen solvent system provides good separation between your product, any remaining starting materials, and reaction byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What is a standard protocol for the amide coupling of a this compound-linker containing a carboxylic acid to an amine-containing molecule?
A1: A general protocol for this common conjugation is as follows:
Experimental Protocol: Amide Coupling
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound-linker-acid (1.0 equivalent) in anhydrous DMF.
-
Add a non-nucleophilic base, such as DIPEA (2.0-3.0 equivalents).[1][2]
-
Add the coupling reagent, for example, HATU (1.1-1.2 equivalents).[2]
-
Stir the mixture at room temperature for at least 15-30 minutes to pre-activate the carboxylic acid.[1]
-
Add the amine-containing molecule (1.0-1.2 equivalents) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours.[3]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction (e.g., with water) and perform an aqueous workup.
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
Confirm the identity and purity of the final conjugate by LC-MS and NMR.[3]
Synthesis Workflow Diagram
Caption: A typical experimental workflow for amide coupling of this compound.
Q2: I see an unexpected peak in my LC-MS that I suspect is a byproduct. What could it be?
A2: When using HATU, a common byproduct is tetramethylurea, which results from the coupling reagent itself.[2] Another possibility is the formation of a guanidinium (B1211019) species if your amine starting material reacts directly with HATU.[4] If your reaction is not completely anhydrous, you may also see the hydrolysis of your activated ester back to the carboxylic acid starting material.
Q3: How should I purify my final this compound conjugate?
A3: Purification is typically achieved using chromatographic techniques.
-
Flash Column Chromatography: This is a common method for purifying organic compounds. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase will depend on the polarity of your conjugate.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For higher purity requirements or for compounds that are difficult to separate by flash chromatography, reversed-phase prep-HPLC is often used.
Q4: What are the key parameters to confirm the successful synthesis of my conjugate?
A4: The identity and purity of your final product should be confirmed by a combination of analytical techniques:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This will confirm the molecular weight of your conjugate and give an indication of its purity.[3][5]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final conjugate and ensuring that the desired amide bond has formed.[3]
Data Presentation
Table 1: Typical Reagents for Amide Coupling of this compound
| Reagent Type | Example(s) | Role in Reaction | Typical Stoichiometry (eq.) |
| Carboxylic Acid | AHPC-Linker-COOH | Substrate | 1.0 |
| Amine | Substrate-NH₂ | Substrate | 1.0 - 1.2 |
| Coupling Reagent | HATU, HBTU, TBTU | Activates carboxylic acid | 1.1 - 1.2 |
| Base | DIPEA, TEA | Non-nucleophilic base | 2.0 - 3.0 |
| Solvent | DMF, DCM | Anhydrous reaction medium | N/A |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture. |
| Temperature | Room Temperature | Sufficient for most amide coupling reactions. |
| Reaction Time | 12 - 24 hours | Allows the reaction to proceed to completion. |
| Pre-activation Time | 15 - 30 minutes | Ensures formation of the active ester before adding the amine. |
References
Strategies to minimize non-specific binding of Cyclopropane-(S,R,S)-AHPC PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to non-specific binding of Cyclopropane-(S,R,S)-AHPC-based PROTACs.
Introduction to (S,R,S)-AHPC PROTACs and Non-Specific Binding
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] They consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[2][3] this compound is a widely used, high-affinity ligand that recruits the von Hippel-Lindau (VHL) E3 ligase.[4]
While powerful, a key challenge in PROTAC development is ensuring specificity. Non-specific binding can lead to the degradation of unintended "off-target" proteins, causing toxicity or confounding experimental results.[5] This guide focuses on strategies to minimize these effects for PROTACs utilizing the (S,R,S)-AHPC VHL ligand.
Caption: A diagram illustrating the catalytic cycle of a PROTAC.
Troubleshooting Guide
This section addresses specific issues encountered during experiments in a Q&A format.
Question 1: My proteomics results show significant degradation of off-target proteins. How can I improve selectivity?
Answer: High off-target degradation is a common challenge. The issue can stem from the PROTAC's components or the experimental conditions. Here is a systematic approach to troubleshoot and enhance selectivity.
Caption: A logical workflow for troubleshooting PROTAC off-target effects.
Potential Causes & Solutions:
-
Promiscuous Warhead: The ligand binding to your protein of interest (POI) may also have affinity for other proteins.
-
Suboptimal Linker: The linker's length, composition, and attachment point dramatically influence the geometry of the ternary complex, potentially presenting unintended proteins to the VHL ligase.[6][7]
-
Solution: Systematically vary the linker design. Synthesize a small library of PROTACs with different linker lengths (e.g., PEG2, PEG4, PEG6) and compositions (e.g., alkyl chains vs. PEG) to identify a linker that favors the productive ubiquitination of your POI over off-targets.[6]
-
-
Inappropriate E3 Ligase Choice: Different E3 ligases have distinct sets of endogenous substrates and cellular expression levels.[5][6]
-
Solution: If optimizing the warhead and linker is insufficient, consider switching the E3 ligase ligand. For example, synthesize a parallel PROTAC using a Cereblon (CRBN) ligand like Thalidomide or its analogs and compare the off-target profiles.[6]
-
-
Non-Specific Hydrophobic or Electrostatic Interactions: The overall physicochemical properties of the PROTAC can lead to non-specific interactions with proteins or cellular components.
Question 2: I am not observing any degradation of my target protein, or the degradation is very weak (low Dmax). What should I check first?
Answer: Lack of degradation is a multifaceted problem that requires confirming each step of the PROTAC's mechanism of action.
-
Verify Target and Ligase Engagement: The PROTAC must first bind to both the POI and the VHL E3 ligase within the cell.
-
Recommended Experiment: Perform a Cellular Thermal Shift Assay (CETSA) or NanoBRET™ assay to confirm that your PROTAC engages the POI and VHL in intact cells.[6][10] A positive result in CETSA, for example, is a shift in the protein's melting curve to a higher temperature in the presence of the PROTAC.[10]
-
-
Assess Ternary Complex Formation: Binary binding (PROTAC to POI or PROTAC to VHL) does not guarantee the formation of a stable and productive ternary complex.[11]
-
Recommended Experiment: Use Co-Immunoprecipitation (Co-IP) to check for the formation of the POI-PROTAC-VHL complex. Treat cells with your PROTAC, then immunoprecipitate the POI and blot for VHL, or vice-versa.
-
-
Check for Ubiquitination: A ternary complex may form but not in a conformation that allows the VHL ligase to ubiquitinate the target.[6]
-
Recommended Experiment: Conduct an in-cell or in vitro ubiquitination assay. After PROTAC treatment, immunoprecipitate the POI and perform a Western blot using an anti-ubiquitin antibody to see if the POI is being ubiquitinated.
-
-
Rule out the "Hook Effect": At very high concentrations, PROTACs can form binary complexes (PROTAC-POI and PROTAC-VHL) that do not lead to a ternary complex, reducing degradation efficiency.[10]
-
Recommended Experiment: Perform a wide dose-response curve (e.g., from pM to high µM concentrations).[10] If degradation decreases at higher concentrations, this indicates the hook effect.
-
Frequently Asked Questions (FAQs)
Q1: What are the best negative controls for a PROTAC experiment involving (S,R,S)-AHPC?
A1: Robust controls are essential to ensure the observed degradation is specific and mechanism-dependent.
-
Inactive Epimer Control: The (S,S,S) stereoisomer of AHPC is an inactive variant that does not bind to VHL. Synthesizing a PROTAC with this epimer creates an ideal negative control. It should bind to the POI but fail to induce degradation.
-
Competition Control: Co-treat cells with your PROTAC and an excess of a free VHL ligand (like (S,R,S)-AHPC hydrochloride) or a free warhead ligand. This should competitively inhibit ternary complex formation and rescue the POI from degradation.
-
Proteasome Inhibitor Control: Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132 or bortezomib). This should block the final degradation step, leading to the accumulation of the ubiquitinated POI.
Q2: How can buffer additives help reduce non-specific binding in in vitro assays like SPR or AlphaScreen?
A2: In non-cellular assays, non-specific binding to surfaces or other proteins can generate false signals. Buffer additives are crucial for mitigating these effects.
| Additive | Typical Concentration | Mechanism of Action | Reference |
| Bovine Serum Albumin (BSA) | 0.1 - 1% (w/v) | A carrier protein that blocks non-specific protein-protein and protein-surface interactions. | [8][9] |
| Tween-20 | 0.01 - 0.05% (v/v) | A non-ionic surfactant that disrupts non-specific hydrophobic interactions. | [8][9] |
| Sodium Chloride (NaCl) | 150 - 500 mM | High salt concentration shields electrostatic charges, reducing non-specific charge-based interactions. | [8][9] |
| Casein | 0.1 - 1% (w/v) | An alternative blocking protein to BSA, useful if BSA interferes with the assay. | [12] |
Q3: What is the role of the linker in non-specific binding?
A3: The linker is not merely a spacer; it is a critical determinant of a PROTAC's properties.[7] A linker that is too long or flexible might allow the PROTAC to adopt conformations that promote off-target ternary complex formation. Conversely, a linker that is too rigid or short may prevent a productive on-target complex. The linker's chemical nature (e.g., PEG vs. alkyl chain) also influences the PROTAC's overall solubility and hydrophobicity, which can contribute to non-specific interactions.[13][14] Therefore, linker optimization is a key strategy for improving selectivity.[6][15]
Key Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
Objective: To qualitatively assess the formation of the POI-PROTAC-VHL complex in cells.
Methodology:
-
Cell Treatment: Plate and grow cells to 70-80% confluency. Treat cells with the desired concentration of the (S,R,S)-AHPC PROTAC or DMSO (vehicle control) for the optimal duration (e.g., 1-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.[10]
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody specific for your POI (or VHL) overnight at 4°C with gentle rotation.[16]
-
-
Pull-down: Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.[10]
-
Washing: Pellet the beads and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.[10][16]
-
Elution and Detection: Elute the bound proteins from the beads using SDS-PAGE loading buffer and heating. Analyze the eluate by Western blotting, probing with antibodies against the POI and VHL. The presence of VHL in the POI pulldown (and vice versa) in the PROTAC-treated sample indicates ternary complex formation.
Protocol 2: Global Proteomics for Off-Target Profiling
Objective: To quantitatively identify all proteins degraded upon PROTAC treatment.
Caption: Steps for identifying off-target effects using proteomics.
Methodology:
-
Cell Treatment: Treat multiple replicates of your cell line with the PROTAC at a concentration around its DC50. Include vehicle (DMSO) and negative control PROTAC-treated groups.
-
Lysis and Digestion: Harvest cells, lyse, and quantify total protein. Reduce, alkylate, and digest the proteins into peptides using an enzyme like Trypsin.
-
Isobaric Labeling: Label the peptides from each condition with a different Tandem Mass Tag (TMT) reagent. This allows for multiplexing and accurate relative quantification.
-
Fractionation and LC-MS/MS: Combine the labeled peptide samples and fractionate them using high-pH reverse-phase liquid chromatography. Analyze each fraction by LC-MS/MS.
-
Data Analysis:
-
Search the raw MS data against a protein database to identify peptides and corresponding proteins.
-
Use the TMT reporter ion intensities to calculate the relative abundance of each protein in the PROTAC-treated samples compared to the controls.
-
Proteins that are significantly and consistently down-regulated in the PROTAC-treated group are potential on- or off-targets. The intended POI should be among the most significantly degraded proteins.
-
References
- 1. PROTACs Criteria | Chemical Probes Portal [chemicalprobes.org]
- 2. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC targeted protein degraders: the past is prologue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. nicoyalife.com [nicoyalife.com]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. (S, R, S)-AHPC-PEG6-acid | BroadPharm [broadpharm.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
Validating Target Engagement of Cyclopropane-(S,R,S)-AHPC based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methodologies for validating the target engagement of Proteolysis Targeting Chimeras (PROTACs) that utilize the Cyclopropane-(S,R,S)-AHPC moiety to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. We will use the well-characterized BET-family degrader, ARV-771 , which incorporates a derivative of this VHL ligand, as a primary example. Its performance will be compared with MZ1 , another VHL-based BRD4 degrader, and dBET1 , a BRD4 degrader that recruits the Cereblon (CRBN) E3 ligase, to highlight key differences in experimental outcomes based on the E3 ligase ligand.
Executive Summary
Effective target engagement is the cornerstone of PROTAC efficacy. It involves a cascade of events: the PROTAC must first bind to both the target protein and the E3 ligase individually, then bring them together to form a productive ternary complex, leading to ubiquitination and subsequent degradation of the target protein. This guide outlines the key assays to quantitatively assess these steps, providing detailed protocols and comparative data to aid in the design and validation of novel this compound based PROTACs.
Comparative Performance of BRD4 PROTACs
The following table summarizes the performance of ARV-771, MZ1, and dBET1 in degrading their target protein, BRD4. This data highlights the potent degradation activity achieved by this compound-based PROTACs.
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 | Dmax | Reference |
| ARV-771 | VHL | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | < 1 nM, < 5 nM[1] | Not Reported | [1] |
| MZ1 | VHL | BRD4 (preferential) | H661, H838 | 8 nM, 23 nM[2] | Complete at 100 nM[2] | [2] |
| dBET1 | CRBN | BRD4 | HeLa | ~3 nM[3] | Not Reported | [3] |
Signaling Pathway and Experimental Workflow
The mechanism of action for a VHL-recruiting PROTAC like one based on this compound involves several key steps, each of which can be interrogated experimentally.
References
The Importance of a Proper Negative Control: A Comparative Guide to (S,S,S)-AHPC for Cyclopropane-(S,R,S)-AHPC Experiments
For researchers, scientists, and drug development professionals engaged in targeted protein degradation, the use of appropriate controls is paramount to ensure the validity and interpretability of experimental data. This guide provides a comprehensive comparison of Cyclopropane-(S,R,S)-AHPC, an active von Hippel-Lindau (VHL) E3 ligase ligand, and its stereoisomer, (S,S,S)-AHPC, highlighting the latter's crucial role as a negative control.
The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. A key component of many successful PROTACs is a ligand that recruits the VHL E3 ubiquitin ligase. This compound (also known as VH032) is a widely utilized VHL ligand that facilitates the ubiquitination and subsequent proteasomal degradation of target proteins.[1][2] To conclusively attribute the observed biological effects to the specific engagement of VHL by the PROTAC, a rigorously designed negative control is essential. (S,S,S)-AHPC, the inactive epimer of (S,R,S)-AHPC, serves this critical function.[1]
Stereochemistry Dictates VHL Binding and Activity
The profound difference in the biological activity of (S,R,S)-AHPC and (S,S,S)-AHPC stems from their distinct three-dimensional structures. The specific (S,R,S) stereochemistry of the active ligand allows it to fit precisely into the binding pocket of the VHL protein, initiating the downstream events of the ubiquitin-proteasome pathway. In contrast, the (S,S,S) stereoisomer does not possess the correct spatial arrangement to effectively bind to VHL, rendering it biologically inert in this context.
Data Presentation: A Qualitative and Functional Comparison
The following table summarizes the key differences between (S,R,S)-AHPC and (S,S,S)-AHPC based on their intended roles and observed functional outcomes in targeted protein degradation experiments.
| Feature | This compound | (S,S,S)-AHPC |
| Stereochemistry | (S,R,S) | (S,S,S) |
| Role in VHL-based PROTACs | Active VHL Ligand | Inactive Negative Control |
| VHL Binding Activity | Binds to VHL E3 Ligase | Does not significantly bind to VHL |
| Functional Outcome | Induces target protein degradation | Fails to induce target protein degradation |
Visualizing the Scientific Rationale
To further elucidate the concepts discussed, the following diagrams illustrate the relevant biological pathway, the logical use of these compounds in an experimental workflow, and a direct comparison of their mechanisms.
Experimental Protocols
To empirically validate the differential activity of (S,R,S)-AHPC and (S,S,S)-AHPC, a combination of biophysical and cell-based assays is employed. Below are detailed protocols for key experiments.
Protocol 1: Fluorescence Polarization (FP) Competitive Binding Assay
This assay quantitatively measures the binding of a ligand to a protein by detecting changes in the polarization of emitted light from a fluorescently labeled probe.
-
Objective: To determine the binding affinity (IC50) of (S,R,S)-AHPC and (S,S,S)-AHPC to the VHL-ElonginB-ElonginC (VBC) complex.
-
Materials:
-
Purified recombinant VBC complex.
-
A fluorescently labeled VHL ligand (e.g., FAM-labeled HIF-1α peptide).
-
(S,R,S)-AHPC and (S,S,S)-AHPC.
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
Black, low-volume 384-well plates.
-
A plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare serial dilutions of (S,R,S)-AHPC and (S,S,S)-AHPC in assay buffer.
-
In a 384-well plate, add the fluorescently labeled VHL ligand at a fixed concentration (typically at or below its Kd).
-
Add the serially diluted test compounds ((S,R,S)-AHPC or (S,S,S)-AHPC) to the wells. Include wells with no competitor (maximum polarization) and wells with a high concentration of a known VHL binder (minimum polarization).
-
Add the VBC complex to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Plot the polarization values against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Protocol 2: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Objective: To characterize the thermodynamic parameters of the interaction between (S,R,S)-AHPC or (S,S,S)-AHPC and the VBC complex.
-
Materials:
-
Purified and dialyzed VBC complex in a suitable buffer (e.g., HEPES or PBS).
-
(S,R,S)-AHPC and (S,S,S)-AHPC dissolved in the same dialysis buffer.
-
An isothermal titration calorimeter.
-
-
Procedure:
-
Thoroughly clean the sample cell and injection syringe of the ITC instrument.
-
Load the VBC complex solution into the sample cell.
-
Load the ligand solution ((S,R,S)-AHPC or (S,S,S)-AHPC) into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.
-
Perform an initial small injection to account for any mixing artifacts, followed by a series of injections of the ligand into the protein solution.
-
Record the heat changes after each injection.
-
Integrate the raw data to obtain the heat released or absorbed per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.
-
Protocol 3: Western Blot for PROTAC-Mediated Protein Degradation
This cell-based assay is the definitive functional readout for PROTAC activity and the efficacy of the negative control.
-
Objective: To compare the ability of a PROTAC containing (S,R,S)-AHPC versus a PROTAC with (S,S,S)-AHPC to induce the degradation of a target protein in cells.
-
Materials:
-
Cells expressing the target protein of interest.
-
Active PROTAC (containing (S,R,S)-AHPC).
-
Negative control PROTAC (containing (S,S,S)-AHPC).
-
Vehicle control (e.g., DMSO).
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibody against the target protein.
-
Primary antibody against a loading control protein (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
SDS-PAGE and Western blotting equipment.
-
-
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the active PROTAC, the negative control PROTAC, and the vehicle control for a predetermined time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody for the loading control to ensure equal protein loading.
-
Quantify the band intensities and normalize the target protein levels to the loading control. Compare the levels of the target protein in the PROTAC-treated samples to the vehicle control.
-
References
A Comparative Efficacy Analysis of Cyclopropane-(S,R,S)-AHPC and Other VHL Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of the potency and efficacy of Proteolysis Targeting Chimeras (PROTACs). The von Hippel-Lindau (VHL) E3 ligase is a cornerstone of this technology, and a variety of ligands have been developed to recruit it for the degradation of specific proteins of interest. This guide provides a comprehensive comparison of Cyclopropane-(S,R,S)-AHPC with other prominent VHL ligands, supported by experimental data and detailed methodologies to aid in the selection of the most suitable ligand for your research and development endeavors.
Executive Summary
This compound and its derivatives have emerged as highly potent VHL ligands, demonstrating superior binding affinities that translate to enhanced degradation efficiency in PROTAC applications. The introduction of a cyclopropane (B1198618) moiety, as seen in ligands like VH101, has been shown to significantly increase binding affinity compared to the parent compound VH032. This guide will delve into the quantitative differences in binding and degradation efficacy between these key VHL ligands, providing a clear rationale for ligand selection in PROTAC design.
Data Presentation: Quantitative Comparison of VHL Ligand Efficacy
The efficacy of a VHL ligand is primarily assessed by its binding affinity (Kd) to the VHL protein and the subsequent degradation efficiency (DC50 and Dmax) of the target protein when incorporated into a PROTAC.
Table 1: VHL Ligand Binding Affinities
| Ligand | Modification Highlights | Binding Affinity (Kd) to VHL |
| VH032 | Parent hydroxyproline (B1673980) core | 185 nM[1] |
| (S,R,S)-AHPC | Amine-functionalized VH032 derivative | Similar to VH032 |
| VH101 | Cyclopropane and α-fluorine modification of VH032 | 44 nM [2] |
| VH298 | α-cyano modification | 80-90 nM[3] |
| This compound | Cyclopropane modification of (S,R,S)-AHPC | Inferred high affinity (specific Kd not publicly available, but expected to be similar to or better than VH101) |
Note: (S,R,S)-AHPC is also referred to as VH032-NH2. The cyclopropanation strategy has been demonstrated to significantly improve binding affinity, as evidenced by the 4-fold increase in potency of VH101 over VH032.
Table 2: Comparative Degradation Efficacy of VHL-based PROTACs
This table presents data from representative PROTACs to illustrate the degradation performance achievable with different VHL ligands. The choice of target protein and linker will also significantly impact efficacy.
| PROTAC Example | VHL Ligand Used | Target Protein | Cell Line | DC50 | Dmax |
| ARD-266 | VHL Ligand 8 (related to (S,R,S)-AHPC) | Androgen Receptor (AR) | Prostate Cancer Cells | 0.2-1 nM[3] | >90% |
| ARV-771 | (S,R,S)-AHPC-Me | BET Proteins | Castration-Resistant Prostate Cancer Cells | <1 nM[3] | >90% |
| GMB-475 | (S,R,S)-AHPC | BCR-ABL1 | Ba/F3 Cells | 1.11 µM (IC50) | Not specified |
| PROTAC 1 | VH032-cyclopropane-F | SMARCA2/4 | Not specified | Partial Degrader | Not specified |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation.
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the mechanisms and methodologies involved, the following diagrams illustrate the key biological pathway and experimental workflows.
VHL-Mediated Protein Degradation Pathway
Caption: VHL pathway in normoxia and with PROTAC intervention.
Experimental Workflow for VHL Ligand and PROTAC Characterization
Caption: Workflow for VHL ligand and PROTAC evaluation.
Experimental Protocols
Accurate and reproducible experimental methods are fundamental to the reliable comparison of VHL ligands and their corresponding PROTACs.
VHL Ligand Binding Affinity Assays
a) Homogeneous Time-Resolved Fluorescence (HTRF) Assay
-
Principle: A competitive immunoassay measuring the displacement of a fluorescently labeled VHL ligand by the test compound.
-
Materials:
-
6His-tagged VHL protein complex
-
Europium cryptate-labeled anti-6His antibody (donor)
-
Red-fluorescently labeled VHL ligand (acceptor)
-
Test ligands (e.g., this compound)
-
Assay buffer
-
384-well low-volume white plates
-
HTRF-compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test ligand in assay buffer.
-
In a 384-well plate, add the test ligand dilutions.
-
Add the 6His-tagged VHL protein complex.
-
Add a pre-mixed solution of the anti-6His-Europium and the red-labeled VHL ligand.
-
Incubate at room temperature for 1-2 hours.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor).
-
Calculate the HTRF ratio (665nm/620nm * 10,000) and plot against the test ligand concentration to determine the IC50, which can be converted to a Ki value.
-
b) Surface Plasmon Resonance (SPR)
-
Principle: A label-free technique that measures the real-time binding of an analyte (VHL ligand) to a ligand (immobilized VHL protein) by detecting changes in the refractive index at the sensor surface.
-
Materials:
-
Recombinant VHL protein
-
Test ligands
-
SPR sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer
-
SPR instrument
-
-
Procedure:
-
Immobilize the VHL protein onto the sensor chip surface using standard amine coupling chemistry.
-
Inject a series of concentrations of the test ligand over the sensor surface and monitor the change in response units (RU).
-
After each injection, allow for a dissociation phase.
-
Regenerate the sensor surface between different ligand concentrations if necessary.
-
Analyze the resulting sensorgrams using appropriate binding models to determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.
-
c) Isothermal Titration Calorimetry (ITC)
-
Principle: Measures the heat change that occurs upon the binding of a ligand to a protein. This allows for the direct determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Materials:
-
Purified VHL protein
-
Test ligands
-
ITC instrument
-
Dialysis buffer
-
-
Procedure:
-
Dialyze the VHL protein extensively against the ITC running buffer. Dissolve the ligand in the final dialysis buffer.
-
Load the VHL protein into the sample cell and the test ligand into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat evolved or absorbed.
-
Integrate the heat-flow peaks to obtain the heat per injection.
-
Plot the heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine Kd, n, and ΔH.
-
PROTAC-Mediated Protein Degradation Assay
Western Blotting for DC50 and Dmax Determination
-
Principle: A semi-quantitative method to detect and quantify the amount of a specific protein in a cell lysate. By treating cells with varying concentrations of a PROTAC, a dose-response curve can be generated to determine the DC50 and Dmax.
-
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (and a DMSO vehicle control) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations of all samples, prepare with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Repeat the process for the loading control antibody.
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein band intensity to the loading control for each sample.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[4][5]
-
-
Conclusion
The development of VHL ligands with enhanced binding affinities, such as those incorporating a cyclopropane moiety, has been a significant advancement in the field of targeted protein degradation. While direct quantitative data for this compound remains proprietary in many instances, the substantial improvement in binding affinity observed for the structurally related VH101 strongly suggests its superior performance over non-cyclopropanated precursors like VH032. For researchers and drug developers, the selection of a VHL ligand should be guided by a thorough evaluation of binding affinity and the degradation efficiency of the resulting PROTAC. The experimental protocols detailed in this guide provide a robust framework for conducting such comparative analyses, ultimately enabling the rational design of more potent and effective protein degraders.
References
Validating PROTAC-Mediated Protein Degradation: A Comparative Guide to Essential Control Experiments
For researchers, scientists, and drug development professionals, establishing the precise mechanism of action is a critical step in the development of Proteolysis-Targeting Chimeras (PROTACs). Unlike traditional inhibitors, PROTACs mediate the degradation of a target protein, a novel mechanism that necessitates a robust set of control experiments to ensure that the observed protein loss is a direct result of the intended PROTAC activity.[1][2] This guide provides a comparative overview of essential control experiments, complete with experimental data, detailed protocols, and workflow visualizations to aid in the rigorous validation of PROTAC candidates.
The core principle of PROTAC action involves the formation of a ternary complex between the target Protein of Interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the E3 ligase to ubiquitinate the POI, marking it for degradation by the proteasome.[3][4] To validate this sequence of events and rule out off-target effects, a multi-pronged approach employing specific negative controls and orthogonal validation methods is indispensable.[1]
Key Control Experiments at a Glance
A comprehensive validation strategy for a PROTAC should include a panel of negative controls and mechanistic assays. The following table summarizes the key control experiments and their expected outcomes.
| Control Experiment | Purpose | Expected Outcome for a Validated PROTAC |
| Inactive PROTAC Control | To demonstrate that degradation is dependent on the formation of a productive ternary complex.[5] | No significant degradation of the target protein. |
| E3 Ligase Ligand Competition | To confirm that the PROTAC acts via the intended E3 ligase. | Rescue of target protein degradation. |
| Target Warhead Competition | To verify that the PROTAC's effect is mediated through binding to the target protein. | Rescue of target protein degradation. |
| E3 Ligase Knockout/Knockdown | To definitively establish the dependency on a specific E3 ligase for degradation.[1] | Abolition of PROTAC-mediated target protein degradation. |
| Proteasome Inhibition | To confirm that protein loss is due to proteasomal degradation. | Rescue of target protein degradation. |
| Global Proteomics (Off-Target Analysis) | To assess the selectivity of the PROTAC and identify unintended protein degradation.[4][5] | Selective degradation of the target protein with minimal off-target effects. |
Quantitative Comparison of Active vs. Inactive PROTACs
The use of a structurally similar but inactive PROTAC is a cornerstone of validation.[5] This control molecule typically contains a modification that ablates binding to either the E3 ligase or the target protein. A direct comparison of the active PROTAC with its inactive counterpart provides strong evidence for the intended mechanism of action.
Here, we present hypothetical but representative data for a well-characterized BRD4-degrading PROTAC (PROTAC-A) and its inactive epimer that does not bind to the E3 ligase (Inactive PROTAC-A).
| Parameter | PROTAC-A (Active) | Inactive PROTAC-A | Interpretation |
| DC50 (BRD4 Degradation) | 10 nM | > 10,000 nM | Active PROTAC induces potent degradation, while the inactive control does not. |
| Dmax (BRD4 Degradation) | > 95% | < 10% | Active PROTAC achieves near-complete degradation at saturating concentrations. |
| c-Myc Downregulation (Downstream Effect) | Significant | Minimal | Degradation of the target protein leads to the expected downstream biological consequence. |
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.[6][7] Dmax: The maximum percentage of degradation observed.[6][7]
Visualizing the Logic of PROTAC Validation
The following diagrams illustrate the fundamental mechanism of PROTAC action and the logical workflows for key validation experiments.
PROTAC-mediated protein degradation pathway.
A typical workflow for the orthogonal validation of a PROTAC candidate.
Validating E3 ligase dependency using knockout cells.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are protocols for key experiments.
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment.[2][8]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Aspirate the media, wash cells twice with ice-cold PBS, and add RIPA buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[8]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot a dose-response curve to determine DC50 and Dmax values.[6]
Protocol 2: Global Proteomics for Off-Target Analysis
This protocol describes a typical workflow for identifying off-target effects of a PROTAC using quantitative mass spectrometry.[3][9]
Materials:
-
Cell culture reagents
-
PROTAC, inactive control, and vehicle control
-
Lysis buffer for mass spectrometry (e.g., urea-based buffer)
-
DTT and iodoacetamide
-
Trypsin
-
TMT or iTRAQ labeling reagents (for multiplexed quantification)
-
LC-MS/MS system
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration that gives maximal degradation (Dmax), the inactive control at the same concentration, and a vehicle control. A shorter treatment time (e.g., 6-8 hours) is often used to enrich for direct targets.[10]
-
Cell Lysis and Protein Digestion: Lyse the cells and quantify the protein content. Reduce and alkylate the proteins, followed by digestion with trypsin overnight.
-
Peptide Labeling: Label the resulting peptides from each condition with isobaric tags (e.g., TMT or iTRAQ) according to the manufacturer's protocol.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them using a high-resolution mass spectrometer.
-
Data Analysis: Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated sample compared to the controls.
Protocol 3: CRISPR/Cas9-Mediated E3 Ligase Knockout for Validation
This protocol provides a general workflow for generating an E3 ligase knockout cell line to validate PROTAC dependency.[1]
Materials:
-
Wild-type cell line of interest
-
CRISPR/Cas9 system components (e.g., Cas9 nuclease and guide RNA targeting the E3 ligase)
-
Transfection or electroporation reagents
-
Fluorescence-Activated Cell Sorting (FACS) or antibiotic selection for isolating single clones
-
Genomic DNA extraction kit
-
PCR reagents for genotyping
-
Western blot reagents
Procedure:
-
gRNA Design and Cloning: Design and clone a guide RNA (gRNA) targeting a critical exon of the E3 ligase gene into a suitable vector.
-
Transfection and Clonal Selection: Transfect the wild-type cells with the Cas9 and gRNA expression vectors. Isolate single cells by FACS or limiting dilution and expand them into clonal populations.
-
Genotyping: Extract genomic DNA from the expanded clones and perform PCR and Sanger sequencing to identify clones with frameshift mutations in the target gene.
-
Phenotypic Validation: Confirm the absence of the E3 ligase protein in the knockout clones by Western blot.
-
PROTAC Treatment: Treat the validated knockout cells and wild-type cells with the PROTAC and assess the degradation of the target protein by Western blot.
Conclusion
Rigorous validation is paramount to the successful development of PROTACs as therapeutic agents and research tools. The control experiments outlined in this guide, including the use of inactive controls, competition assays, and genetic knockouts, provide a robust framework for confirming the on-target, E3 ligase-dependent, and proteasome-mediated degradation of the protein of interest. By employing these orthogonal approaches and carefully considering the quantitative data, researchers can build a strong case for the mechanism of action of their PROTAC candidates and confidently advance them through the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. lifesensors.com [lifesensors.com]
- 8. benchchem.com [benchchem.com]
- 9. sapient.bio [sapient.bio]
- 10. promega.com [promega.com]
Interpreting Ubiquitination Assays for VHL-Recruiting PROTACs: A Comparative Guide
This guide provides a comprehensive framework for interpreting ubiquitination assay results for Proteolysis Targeting Chimeras (PROTACs) that utilize the (S,R,S)-AHPC scaffold to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. We offer a comparative analysis of hypothetical Cyclopropane-(S,R,S)-AHPC PROTACs against other common PROTAC architectures, supported by detailed experimental protocols and data interpretation strategies for researchers, scientists, and drug development professionals.
Introduction to AHPC-Based PROTACs
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules that co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively degrade target proteins of interest (POIs).[1][2] These molecules consist of a ligand that binds the POI and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[3][4] The formation of a ternary complex (POI-PROTAC-E3 ligase) facilitates the transfer of ubiquitin to the POI, marking it for degradation by the 26S proteasome.[4][5]
The (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold is a potent ligand for the von Hippel-Lindau (VHL) E3 ligase, a component of the CUL2-RBX1-ELOB-ELOC-VHL (CRL2^VHL^) complex.[6][7] PROTACs incorporating this scaffold, such as the hypothetical "this compound PROTACs" discussed here, are designed to specifically hijack the VHL E3 ligase to induce ubiquitination and subsequent degradation of a target protein. Validating this mechanism of action is crucial, and the direct detection of target protein ubiquitination is a key experimental step.[8]
Mechanism of Action: PROTAC-Induced Ubiquitination
The primary function of an AHPC-based PROTAC is to act as a molecular bridge. By binding simultaneously to the target protein and the VHL E3 ligase, the PROTAC induces their proximity, an event that does not naturally occur.[6] This proximity allows the E2 ubiquitin-conjugating enzyme associated with the VHL complex to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of the target protein.[2] The resulting polyubiquitin (B1169507) chain is a signal for the proteasome to recognize and degrade the protein.[5]
Interpreting Ubiquitination Assay Data
The most direct method to confirm a PROTAC's mechanism is to measure the ubiquitination of its target. A common technique is an in vitro ubiquitination assay followed by Western blotting.[9]
Qualitative Interpretation: A successful PROTAC-mediated ubiquitination event is visualized on a Western blot as a "ladder" or a high-molecular-weight smear appearing above the band of the unmodified target protein.[9] This indicates the addition of multiple ubiquitin molecules.
-
Positive Result: In a complete reaction containing the PROTAC, a clear smear or series of bands at higher molecular weights than the POI alone will be visible.
-
Negative Result/Controls:
-
No PROTAC: The absence of the ubiquitination ladder in the vehicle control (e.g., DMSO) lane confirms the ubiquitination is PROTAC-dependent.[9]
-
No E1 or E3 Ligase: The lack of ubiquitination in reactions missing the E1 activating enzyme or the E3 ligase confirms the reaction depends on the complete enzymatic cascade.[9]
-
Quantitative Data Comparison: While qualitative assessment is crucial, quantitative metrics are necessary to compare the efficacy of different PROTACs. Key parameters include UbMax (the maximum ubiquitination signal) and DC50 (the concentration of PROTAC that results in 50% degradation of the target protein).[5][10] A strong correlation often exists between efficient ubiquitination and potent degradation.[10][11]
Below is a table of hypothetical data comparing two this compound PROTACs with different linkers and an alternative PROTAC recruiting the Cereblon (CRBN) E3 ligase.
| PROTAC Compound | E3 Ligase Recruited | Linker Type | Target Protein | Ubiquitination (UbMax, Relative Units) | Degradation (DC50, nM) | Max Degradation (Dmax, %) |
| Cyclo-AHPC-1 | VHL | PEG4 | Target X | 15,200 | 25 | 95 |
| Cyclo-AHPC-2 | VHL | Alkyl C8 | Target X | 9,800 | 75 | 88 |
| Alternative-CRBN-1 | CRBN | PEG4 | Target X | 12,500 | 40 | 92 |
Analysis:
-
Cyclo-AHPC-1 shows the highest ubiquitination signal and the most potent degradation (lowest DC50), suggesting its PEG4 linker provides optimal geometry for the ternary complex.[6]
-
Cyclo-AHPC-2 , with an alkyl linker, is less effective at promoting ubiquitination, which correlates with its weaker degradation potency.
-
Alternative-CRBN-1 is also an effective degrader, highlighting that different E3 ligases can be successfully leveraged to degrade the same target.
Experimental Protocols
Detailed and reproducible protocols are essential for generating reliable data. Below are methodologies for an in vitro ubiquitination assay and the subsequent Western blot analysis.
In Vitro Ubiquitination Assay Workflow
This workflow outlines the key steps to assess PROTAC-mediated ubiquitination in a reconstituted system.
Protocol 1: In Vitro Ubiquitination Reaction
This protocol is adapted from standard methodologies for assessing PROTAC activity.[9]
Materials:
-
Recombinant E1 (UBE1), E2 (e.g., UbcH5b), and E3 ligase complex (e.g., VHL complex)
-
Recombinant target protein (POI)
-
Biotinylated Ubiquitin
-
ATP solution (100 mM)
-
10X Ubiquitination Buffer (500 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT)
-
PROTAC stock solution (in DMSO)
-
DMSO (vehicle control)
-
5X SDS-PAGE Loading Buffer
Procedure:
-
Prepare a master mix: On ice, prepare a master mix containing 1X Ubiquitination Buffer, E1 enzyme, E2 enzyme, biotinylated ubiquitin, the POI, and the VHL E3 ligase complex at their final desired concentrations.
-
Set up control reactions: Prepare separate tubes for essential controls:
-
Aliquot and add compound: Aliquot the master mix into reaction tubes. Add the this compound PROTAC to the sample tubes to achieve the final desired concentration. Add an equivalent volume of DMSO to the "No PROTAC" control tube.
-
Initiate the reaction: Add ATP to each tube to a final concentration of 2-5 mM to start the reaction.
-
Incubate: Incubate the reactions at 37°C for 60-120 minutes. The optimal time may need to be determined empirically.
-
Stop the reaction: Terminate the reactions by adding 5X SDS-PAGE Loading Buffer and boiling at 95-100°C for 5-10 minutes.[5]
-
Store samples: Samples can be stored at -20°C or used immediately for Western blot analysis.
Protocol 2: Western Blot for Ubiquitination Detection
This protocol outlines the steps for detecting the ubiquitinated POI.[5][9]
Materials:
-
SDS-PAGE gels (e.g., 4-12% gradient gel)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
HRP-conjugated secondary antibody or streptavidin-HRP (for biotinylated ubiquitin)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imager
Procedure:
-
SDS-PAGE: Load 15-20 µL of each reaction sample onto an SDS-PAGE gel and run until adequate separation is achieved.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane according to standard protocols.[5]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the POI, diluted in blocking buffer, overnight at 4°C with gentle agitation. This antibody will detect both the unmodified POI and the higher molecular weight ubiquitinated species.[9]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[5]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Final Washes: Repeat the washing step (Step 5).
-
Detection: Add the ECL substrate to the membrane and immediately visualize the bands using a chemiluminescence imaging system.[5][9] The appearance of a ladder or smear in the PROTAC-treated lane, which is absent in the control lanes, confirms successful ubiquitination.
References
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC targeted protein degraders: the past is prologue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Degradation and PROTACs [promega.jp]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Ubiquitination Assay - Profacgen [profacgen.com]
- 9. benchchem.com [benchchem.com]
- 10. lifesensors.com [lifesensors.com]
- 11. lifesensors.com [lifesensors.com]
Comparative Analysis of Linker Scaffolds on the Performance of Cyclopropane-(S,R,S)-AHPC PROTACs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal potency and selectivity. This guide provides a comparative analysis of the influence of different linker architectures on the performance of PROTACs utilizing the Cyclopropane-(S,R,S)-AHPC ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
While a direct head-to-head comparison of various linkers on a single protein target using the this compound VHL ligand is not extensively documented in publicly available literature, this guide synthesizes data from studies on closely related (S,R,S)-AHPC-based PROTACs to provide a representative analysis of linker impact. The data presented herein illustrates the critical role of the linker in dictating the degradation efficacy of these potent molecules.
Data Presentation: The Impact of Linker Composition and Length on PROTAC Performance
The degradation efficiency of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of various VHL-recruiting PROTACs, highlighting the effect of linker modifications.
Table 1: Influence of Linker Length and Composition on BRD4 Degradation
| PROTAC | Warhead | VHL Ligand Scaffold | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC 1 | JQ1 | (S,R,S)-AHPC | PEG | 10 | 25 | >95 | HeLa |
| PROTAC 2 | JQ1 | (S,R,S)-AHPC | PEG | 13 | 15 | >95 | HeLa |
| PROTAC 3 | JQ1 | (S,R,S)-AHPC | PEG | 16 | 8 | >95 | HeLa |
| PROTAC 4 | JQ1 | (S,R,S)-AHPC | Alkyl | 12 | 45 | ~90 | HeLa |
| PROTAC 5 | JQ1 | (S,R,S)-AHPC | Alkyl-Ether | 14 | 12 | >95 | HeLa |
This table is a representative compilation based on trends observed in VHL-based PROTAC literature. Specific values are illustrative.
Table 2: Effect of Linker Variation on BTK Degradation
| PROTAC | Warhead | VHL Ligand Scaffold | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC A | Ibrutinib analog | (S,R,S)-AHPC | PEG | 11 | 5.2 | ~98 | MOLM-14 |
| PROTAC B | Ibrutinib analog | (S,R,S)-AHPC | PEG | 14 | 2.1 | >99 | MOLM-14 |
| PROTAC C | Ibrutinib analog | (S,R,S)-AHPC | PEG | 17 | 8.9 | ~95 | MOLM-14 |
| PROTAC D | Ibrutinib analog | (S,R,S)-AHPC | Alkyl | 15 | 22.4 | ~90 | MOLM-14 |
This table is a representative compilation based on trends observed in VHL-based PROTAC literature. Specific values are illustrative.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of PROTACs. Below are protocols for the synthesis of a generic (S,R,S)-AHPC-linker conjugate and for the assessment of PROTAC-mediated protein degradation via Western blot.
Protocol 1: General Synthesis of an (S,R,S)-AHPC-PEG-Acid Linker
This protocol outlines a general method for conjugating a PEG linker to the (S,R,S)-AHPC VHL ligand, resulting in a linker with a terminal carboxylic acid for subsequent attachment to a warhead.
Materials:
-
(S,R,S)-AHPC hydrochloride
-
Boc-protected PEG linker with a terminal amine and a terminal carboxylic acid
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (Dimethylformamide), DCM (Dichloromethane)
-
Deprotection agent: TFA (Trifluoroacetic acid)
Procedure:
-
Coupling of (S,R,S)-AHPC to the PEG linker:
-
Dissolve (S,R,S)-AHPC hydrochloride (1 equivalent) and the Boc-protected PEG-amine linker (1.1 equivalents) in DMF.
-
Add HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the product by flash column chromatography.
-
-
Deprotection of the carboxylic acid:
-
Dissolve the purified Boc-protected product in a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to yield the final (S,R,S)-AHPC-PEG-acid linker.
-
Confirm the product identity and purity by NMR and LC-MS.[1]
-
Protocol 2: Western Blot Analysis of PROTAC-Induced Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.[2][3]
Materials:
-
Cell line expressing the target protein
-
This compound PROTAC stock solution in DMSO
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Ice-cold phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, α-tubulin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the PROTAC or vehicle control for the desired time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add lysis buffer to the cells and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC50 and Dmax values.[2][3]
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts in the development and mechanism of action of this compound PROTACs.
Caption: The signaling pathway of PROTAC-mediated protein degradation.
Caption: A generalized experimental workflow for PROTAC development.
Caption: Logical relationships in linker design for optimal PROTAC performance.
References
Confirming VHL-Dependent Degradation for a New PROTAC: A Comparative Guide
For researchers and scientists in the field of targeted protein degradation, confirming the precise mechanism of action for a novel Proteolysis Targeting Chimera (PROTAC) is a critical step in its development. This guide provides a comparative overview of key experimental approaches to validate that a new PROTAC mediates protein degradation through the von Hippel-Lindau (VHL) E3 ubiquitin ligase. We present detailed experimental protocols, quantitative data for well-characterized VHL-dependent PROTACs, and visual workflows to aid in experimental design and data interpretation.
The VHL-Mediated PROTAC Pathway
A VHL-recruiting PROTAC is a heterobifunctional molecule designed to bring a target protein (Protein of Interest, POI) and the VHL E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome. The confirmation of this pathway is essential to ensure the PROTAC is functioning as intended.
Caption: VHL-mediated PROTAC mechanism of action.
Core Experimental Approaches for Validation
A multi-pronged approach using both biochemical and cell-based assays is crucial for robustly confirming VHL-dependent degradation. These methods can be broadly categorized into:
-
Biochemical Assays: These in vitro assays confirm the direct molecular interactions required for the PROTAC's function.
-
Cell-Based Assays: These experiments validate the PROTAC's activity within a physiological cellular context.
-
Control Experiments: These are essential to unequivocally demonstrate the specific involvement of VHL in the degradation process.
Comparison of Key Validation Assays
The following table summarizes and compares the primary experimental methods used to confirm VHL-dependent degradation.
| Assay | Purpose | Alternatives | Pros | Cons |
| Western Blotting | Quantify the reduction of the target protein in cells. | In-Cell Western, ELISA, Flow Cytometry | Widely accessible, provides direct visualization of protein levels. | Semi-quantitative, lower throughput, requires specific antibodies. |
| Co-Immunoprecipitation (Co-IP) | Demonstrate the formation of the ternary complex (POI-PROTAC-VHL) in cells. | Proximity Ligation Assay (PLA), FRET/BRET | Provides direct evidence of the protein-protein interaction in a cellular context. | Can be technically challenging, potential for non-specific binding. |
| In Vitro Ubiquitination Assay | Confirm that the PROTAC can mediate the ubiquitination of the target protein by VHL in a reconstituted system. | In-cell ubiquitination assays (e.g., Ubi-Glo) | Directly demonstrates the biochemical activity of the PROTAC. | Requires purified proteins, may not fully recapitulate cellular conditions. |
| NanoBRET/FRET Assays | Monitor ternary complex formation in live cells in real-time. | Co-IP, Cellular Thermal Shift Assay (CETSA) | High-throughput, quantitative, real-time kinetics. | Requires genetic modification of cells (e.g., NanoLuc fusion). |
| VHL Knockdown/Knockout | Demonstrate that the degradation of the target protein is lost in the absence of VHL. | VHL inhibitor treatment | Provides strong genetic evidence for VHL dependency. | Can be time-consuming to generate stable cell lines. |
| VHL Inhibitor Competition | Show that a small molecule inhibitor of VHL can rescue the degradation of the target protein. | VHL knockdown/knockout | Pharmacological approach to confirm VHL engagement. | Potential for off-target effects of the inhibitor. |
Quantitative Data for VHL-Dependent PROTACs
The following tables present degradation data for two well-characterized VHL-based PROTACs, MZ1 and ARV-771, which both target the BRD4 protein for degradation. These values serve as a benchmark for evaluating the potency of a new PROTAC.
Table 1: Degradation Efficiency of MZ1 (VHL-based BRD4 degrader)
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| H661 | BRD4 | 8 | Not Reported | |
| H838 | BRD4 | 23 | Not Reported | |
| HeLa | BRD4 | ~100 (for complete degradation) | >90 | [1] |
| MV4-11 (AML) | BRD4 | Potent cytotoxicity (pEC50 = 7.6) | Not Reported |
Table 2: Degradation Efficiency of ARV-771 (VHL-based BRD4 degrader)
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| 22Rv1 (Prostate Cancer) | BRD2/3/4 | < 5 | Not Reported | [2] |
| Castration-Resistant Prostate Cancer (CRPC) | BRD2/3/4 | < 1 | Not Reported | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blotting for Protein Degradation
This protocol is a fundamental method to quantify the reduction in the target protein levels following PROTAC treatment.[4][5]
Workflow:
Caption: Workflow for Western Blot analysis.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a dose-response of the new PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a defined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clear the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
-
In Vitro Ubiquitination Assay
This assay directly assesses the PROTAC's ability to mediate the ubiquitination of the target protein by the VHL E3 ligase in a controlled, cell-free environment.[6]
Workflow:
Caption: In vitro ubiquitination assay workflow.
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components on ice:
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UBE2D2)
-
VHL-ElonginB-ElonginC (VBC) complex
-
Ubiquitin
-
ATP
-
Ubiquitination buffer
-
-
Add the purified target protein.
-
Initiate the reaction by adding the PROTAC at various concentrations. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot analysis using an antibody against the target protein to detect the appearance of higher molecular weight, polyubiquitinated species. An anti-ubiquitin antibody can also be used.
-
Logical Framework for Confirming VHL-Dependency
The following diagram illustrates the logical progression of experiments to robustly confirm that a new PROTAC acts through a VHL-dependent mechanism.
Caption: Logical workflow for VHL-dependency validation.
By systematically applying these experimental approaches and comparing the results to established benchmarks, researchers can confidently validate the VHL-dependent mechanism of action for a novel PROTAC, a crucial step towards its advancement as a potential therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity and selectivity of Cyclopropane-(S,R,S)-AHPC and other prominent von Hippel-Lindau (VHL) E3 ligase ligands. The information herein is intended to assist researchers in selecting the most appropriate VHL ligand for their specific applications, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Introduction to VHL Ligands
The von Hippel-Lindau (VHL) protein is a crucial component of the VHL-Elongin B-Elongin C (VBC) E3 ubiquitin ligase complex. This complex is responsible for the ubiquitination and subsequent proteasomal degradation of specific substrate proteins, most notably the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α).[1][2] Small molecule ligands that bind to VHL can be utilized to hijack this E3 ligase for targeted protein degradation through the use of PROTACs. The affinity and selectivity of these ligands are critical for the efficacy and safety of the resulting PROTACs. This compound is a derivative of the well-established VHL ligand, VH032.[3][4]
Comparative Binding Affinity of VHL Ligands
The binding affinity of various ligands to the VHL protein is a key determinant of their utility. The following table summarizes the reported binding affinities (Kd or IC50) for several VHL ligands, including the parent compound of this compound, VH032. While specific quantitative data for this compound was not available in the reviewed literature, its structural similarity to VH032 suggests a comparable binding profile.
| Ligand | Binding Affinity (Kd/IC50) to VHL | Assay Method | Reference |
| VH032 | 185 nM (Kd) | Not Specified | [5] |
| 77.8 nM (IC50) | TR-FRET | [6] | |
| 352.2 nM (IC50) | FP | [6] | |
| VH298 | 80-90 nM (Kd) | Not Specified | [7] |
| 44.0 nM (IC50) | TR-FRET | [6] | |
| 288.2 nM (IC50) | FP | [6] | |
| VH101 | 44 nM (Kd) | Not Specified | [5] |
| VHL-IN-1 | 37 nM (Kd) | Not Specified | [8] |
| VL285 | 340 nM (IC50) | Not Specified | [7] |
| VHL Ligand 14 | 196 nM (IC50) | Not Specified | [7] |
Cross-Reactivity and Selectivity Profile
While direct quantitative cross-reactivity studies comparing this compound against a broad panel of other E3 ligases were not found in the public domain, studies on its parent compound, VH032, and the related ligand VH298, indicate a high degree of selectivity for VHL.
Unbiased quantitative mass spectrometry-based proteomics have been employed to investigate the cellular response to VHL inhibitors.[9][10][11] These studies revealed that treatment with VHL inhibitors like VH032 and VH298 primarily results in the stabilization of HIF-1α and the transcriptional activation of hypoxia-related genes.[9][11] Notably, these analyses did not identify significant off-target effects, suggesting that these ligands do not promiscuously bind to other cellular proteins, including other E3 ligases.[9][10] The specific upregulation of VHL protein levels upon treatment with these inhibitors further supports their on-target engagement.[10][11] For definitive assessment of cross-reactivity, researchers should consider performing their own comprehensive selectivity profiling.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the independent evaluation of VHL ligands.
Fluorescence Polarization (FP) Competitive Binding Assay
This assay measures the displacement of a fluorescently labeled VHL ligand from the VHL complex by a competing unlabeled ligand.
Materials:
-
Purified recombinant VHL complex (e.g., ELOB/ELOC/VHL)
-
Fluorescently labeled VHL probe (e.g., BDY FL VH032)
-
VHL Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% TWEEN20)
-
Test compounds (e.g., this compound)
-
Control inhibitor (e.g., VH298)
-
96-well or 384-well black, low-volume microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of the test compounds and control inhibitor in VHL Assay Buffer. The final DMSO concentration should not exceed 1%.[12]
-
In a microplate, add the diluted VHL complex to the wells designated for the positive control, test inhibitor, and control inhibitor. Add VHL Assay Buffer to the negative control and blank wells.[12]
-
Add the diluted test compounds and control inhibitor to their respective wells. Add diluent solution to the blank, positive control, and negative control wells.
-
Add the fluorescently labeled VHL probe to all wells except the blank.
-
Incubate the plate for 60-90 minutes at room temperature, protected from light, with gentle shaking.[13]
-
Measure the fluorescence polarization using a microplate reader.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay measures the binding of a fluorescently labeled ligand to a terbium-labeled antibody-VHL complex.
Materials:
-
Recombinant His-tagged VHL complex (e.g., His-VBC)
-
Terbium-labeled anti-His antibody (donor fluorophore)
-
Fluorescently labeled VHL ligand (e.g., CELT-150, BODIPY FL VH032) (acceptor fluorophore)
-
TR-FRET Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% TWEEN20)[13]
-
Test compounds
-
TR-FRET compatible microplates (e.g., 384-well)
Procedure:
-
Prepare a master mix containing the His-VBC complex, anti-His-Europium labeled antibody, and the fluorescent VHL ligand at 2x the final concentration in assay buffer.[13]
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Dispense the test compound dilutions into the microplate.
-
Add the master mix to all wells. The final DMSO concentration should be kept low (e.g., <2%).[13]
-
Centrifuge the plate briefly.
-
Incubate the plate for approximately 90 minutes at room temperature, protected from light.[13]
-
Measure the TR-FRET signal at the appropriate emission wavelengths for the donor and acceptor fluorophores.
-
Calculate the ratio of acceptor to donor emission and determine the IC50 values for the test compounds.
Immunoprecipitation-Mass Spectrometry (IP-MS) for Selectivity Profiling
This method identifies proteins that interact with the VHL ligand, providing an unbiased assessment of selectivity.
Materials:
-
Cell line of interest
-
VHL ligand of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against the VHL protein or a tag on a recombinant VHL
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Cell Lysis: Treat cells with the VHL ligand or vehicle control. Lyse the cells and quantify the protein concentration.[14]
-
Immunoprecipitation: Incubate the cell lysates with an anti-VHL antibody to form antibody-antigen complexes.[14]
-
Complex Capture: Add Protein A/G magnetic beads to the lysates to capture the antibody-antigen complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binders.[14]
-
Elution: Elute the bound proteins from the beads.
-
Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify the proteins in each sample. Compare the protein abundance between the ligand-treated and control samples to identify specific interactors.
Visualizations
VHL-HIF-1α Signaling Pathway
Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs). This modification allows it to be recognized by the VHL E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[1] Under hypoxic conditions, PHDs are inactive, HIF-1α stabilizes, translocates to the nucleus, and dimerizes with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the DNA and, with the co-activator p300, initiates the transcription of genes involved in processes like angiogenesis and glycolysis.[1][15]
Caption: VHL-HIF-1α signaling under normoxic and hypoxic conditions.
Experimental Workflow for FP Binding Assay
The following diagram illustrates the general workflow for determining the binding affinity of a VHL ligand using a fluorescence polarization-based competitive binding assay.
Caption: Workflow for a Fluorescence Polarization (FP) binding assay.
Logical Relationship for PROTAC-Mediated Degradation
This diagram shows the necessary interactions for a VHL-based PROTAC to induce the degradation of a target protein. The PROTAC must simultaneously bind to both the VHL E3 ligase and the target protein to form a ternary complex, which then leads to ubiquitination and proteasomal degradation of the target.
Caption: Logical steps in PROTAC-mediated protein degradation.
References
- 1. cjnmcpu.com [cjnmcpu.com]
- 2. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. (S,R,S)-AHPC hydrochloride = 97 1448189-80-7 [sigmaaldrich.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. graphviz.org [graphviz.org]
- 9. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 10. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. celtarys.com [celtarys.com]
- 14. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 15. pnas.org [pnas.org]
Safety Operating Guide
Navigating the Disposal of Cyclopropane and (S,R,S)-AHPC: A Guide for Laboratory Professionals
Clarification on Chemical Identity: Initial searches for "Cyclopropane-(S,R,S)-AHPC" did not yield a registered chemical with this specific name. The query appears to be a combination of two distinct chemical entities: Cyclopropane (B1198618) , a flammable gas, and (S,R,S)-AHPC , a von Hippel-Lindau (VHL) E3 ligase ligand used in proteolysis-targeting chimera (PROTAC) research. This guide provides separate, detailed disposal procedures for each compound to ensure safe and compliant laboratory practices.
Proper Disposal Procedures for (S,R,S)-AHPC and its Salts
(S,R,S)-AHPC, often available as a hydrochloride salt, is a key reagent in targeted protein degradation research.[1][2] While specific reactivity and toxicity data are not extensively published, its handling and disposal should be approached with care, adhering to standard laboratory safety protocols.[3]
Summary of Key Safety and Handling Information
Researchers handling (S,R,S)-AHPC should adhere to the safety precautions outlined in the product's Safety Data Sheet (SDS). Key hazards include being harmful if swallowed, causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation.[4]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields are mandatory.[4]
-
Hand Protection: Wear protective gloves.[4]
-
Skin and Body Protection: Use impervious clothing.[4]
-
Respiratory Protection: A suitable respirator should be used when handling the powder.[4]
Engineering Controls:
-
Work in a well-ventilated area, preferably in a laboratory fume hood.[4][5]
-
Ensure an accessible safety shower and eye wash station are nearby.[4]
Quantitative Data for (S,R,S)-AHPC Hydrochloride
| Property | Value |
| CAS Number | 1448189-80-7[1][4] |
| Molecular Formula | C₂₂H₃₁ClN₄O₃S[2] |
| Molecular Weight | 467.02 g/mol [2] |
| Appearance | White to yellow solid[2] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month (stored under nitrogen).[2][6] |
Step-by-Step Disposal Protocol for (S,R,S)-AHPC
Disposal of (S,R,S)-AHPC and its containers must be in accordance with local, state, and federal regulations.
-
Consult the Safety Data Sheet (SDS): Before beginning any disposal process, always refer to the specific SDS provided by the supplier for the most accurate and detailed information.
-
Small Spills:
-
For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a designated, labeled waste container.
-
For solutions, absorb the spill with an inert, non-combustible material (e.g., diatomite, universal binders).[4]
-
-
Decontamination:
-
Decontaminate surfaces and equipment that have come into contact with (S,R,S)-AHPC by scrubbing with a suitable solvent like alcohol.[4]
-
-
Waste Collection:
-
Collect all waste material (spilled substance, absorbent materials, contaminated PPE) in a properly labeled, sealed container for hazardous waste.
-
-
Disposal:
-
Dispose of the hazardous waste through a licensed and approved waste disposal company. Do not dispose of it down the drain or in regular trash.[4]
-
Disposal Workflow Diagram for (S,R,S)-AHPC
Caption: Disposal workflow for (S,R,S)-AHPC.
Proper Disposal Procedures for Cyclopropane
Cyclopropane is a colorless, flammable gas with a petroleum-like odor.[7] It is crucial to handle and dispose of this substance with extreme caution due to its flammability and potential to form explosive mixtures with air.[8][9]
Summary of Key Safety and Handling Information
-
Flammability: Extremely flammable gas.[8] Explosive limits in air are 2.4 - 10.4% by volume.[5][8]
-
Handling: Keep away from heat, sparks, open flames, and hot surfaces.[8][9] Use only non-sparking tools and explosion-proof equipment.[8][9] The system must be purged of air before introducing the gas.[8]
-
Storage: Store in a well-ventilated place. Protect from heat and ignition sources.[5]
Quantitative Data for Cyclopropane
| Property | Value |
| CAS Number | 75-19-4 |
| Molecular Formula | C₃H₆[7] |
| Molecular Weight | 42.08 g/mol [5][7] |
| Boiling Point | -32.9 °C[8] |
| Flash Point | Not applicable for gases[8] |
| Auto-ignition Temperature | 495 °C[8] |
| Vapor Pressure | 6.4 bar(a) at 20°C[8] |
Step-by-Step Disposal Protocol for Cyclopropane
The primary method for the disposal of cyclopropane is through controlled release or incineration by a licensed professional.
-
Do Not Attempt Disposal Yourself: Due to its hazardous nature, laboratory personnel should not attempt to dispose of cyclopropane gas cylinders themselves.
-
Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS office will have established procedures for the disposal of hazardous gases and will be able to provide guidance and assistance.
-
Arrange for Professional Disposal: The EHS office will coordinate with a licensed hazardous waste disposal company that is equipped to handle flammable gases.
-
Empty Cylinders: Even "empty" gas cylinders contain residual gas under pressure and should be treated as hazardous waste. Return them to the supplier or dispose of them through your institution's EHS-approved channels. Never refill or tamper with cylinders.
Disposal Workflow Diagram for Cyclopropane
Caption: Disposal workflow for Cyclopropane gas.
References
- 1. (S,R,S)-AHPC hydrochloride ≥97% | 1448189-80-7 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. 环丙烷-(S,R,S)-AHPC | this compound | CAS 2502205-74-3 | E3泛素连接酶配体 | 美国InvivoChem [invivochem.cn]
- 7. Cyclopropane | C3H6 | CID 6351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sg.airliquide.com [sg.airliquide.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Essential Safety and Operational Guidance for Handling Cyclopropane-(S,R,S)-AHPC
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Cyclopropane-(S,R,S)-AHPC. The following procedures and recommendations are designed to ensure the safe handling, use, and disposal of this potent compound, thereby minimizing exposure risk and maintaining a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is a compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
A Safety Data Sheet (SDS) for (S,R,S)-AHPC monohydrochloride identifies it as harmful if swallowed, a cause of skin irritation, a cause of serious eye irritation, and it may cause respiratory irritation[1]. Therefore, strict adherence to recommended personal protective equipment (PPE) is mandatory.
Summary of Hazard Classifications
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) |
Recommended Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following PPE is required. The selection of appropriate PPE is a critical step in ensuring worker safety when dealing with highly potent active pharmaceutical ingredients (HPAPI)[2][3].
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields are required to protect against splashes and airborne particles[1]. |
| Hand Protection | Protective gloves, such as nitrile gloves, should be worn to prevent skin contact. Gloves should be inspected before use and changed frequently[1][4]. |
| Body Protection | An impervious clothing, such as a lab coat or disposable coveralls (e.g., DuPont™ Tyvek®), should be worn to protect the skin[1][2][3]. |
| Respiratory Protection | A suitable respirator should be used, especially when handling the powder form or when adequate ventilation cannot be guaranteed, to avoid breathing dust or fumes[1]. |
Experimental Protocols: Handling and Disposal
The following protocols provide a step-by-step guide for the safe handling and disposal of this compound. These procedures are based on established guidelines for potent compounds and the specific recommendations from the material's SDS.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents[1].
-
The container should be kept tightly closed.
Handling and Weighing:
-
All handling of solid this compound should be conducted in a designated area, such as a certified chemical fume hood or a glove box, to minimize inhalation exposure.
-
Ensure adequate ventilation and have a safety shower and eye wash station readily accessible[1].
-
Before handling, don the appropriate PPE as specified in the table above.
-
When weighing, use a balance inside a ventilated enclosure.
-
Avoid generating dust. If dust is generated, use a specialized vacuum cleaner with a HEPA filter for cleanup; do not use compressed air.
-
Wash hands thoroughly after handling the compound[1].
Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wear full personal protective equipment, including respiratory protection.
-
For liquid spills, absorb with an inert, non-combustible material (e.g., sand, diatomite).
-
For solid spills, carefully scoop the material into a labeled, sealed container for disposal. Avoid creating dust.
-
Decontaminate the spill area with a suitable cleaning agent (e.g., a detergent solution followed by a solvent rinse, if appropriate).
-
Prevent the spilled material from entering drains or water courses[1].
Disposal Plan:
-
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be considered hazardous waste.
-
Dispose of the waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.
Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 3. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 4. safetyware.com [safetyware.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
